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  • Product: 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
  • CAS: 1706749-92-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one: A Technical Guide for Drug Development

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate specialized heterocyclic building blocks that dictate the pharmacokinetic and pharmacodynamic success of a lead compound. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate specialized heterocyclic building blocks that dictate the pharmacokinetic and pharmacodynamic success of a lead compound. The molecule 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (CAS: 1706749-92-9) is a prime example of a highly engineered scaffold[1]. By integrating a rigidified lactam core, a heavy halogen atom, and a tunable hydrogen-bonding motif, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, PROTACs, and targeted protein degraders.

This whitepaper provides an in-depth analysis of its physicochemical causality, outlines a self-validating synthetic workflow, and explores its application in modern medicinal chemistry.

Structural and Physicochemical Causality

The physicochemical properties of a building block directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API). To understand the utility of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, we must deconstruct how its specific functional groups drive its physical behavior.

Quantitative Data Summary
PropertyValueCausality & Impact in Drug Design
CAS Number 1706749-92-9Unique identifier for commercial procurement and library registration[1].
Molecular Weight 217.06 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD), leaving ample mass budget for further elaboration.
Molecular Formula C₇H₉BrN₂ODefines the distinct isotopic signature (79Br/81Br) critical for mass spectrometry validation.
Predicted LogP 1.6 – 1.9The C5-bromine atom and N-methyl groups provide a balanced, moderate lipophilicity, preventing the excessive polarity typically associated with free pyridones.
TPSA ~32.3 ŲHighly membrane-permeable. The N1-methylation locks the molecule in the lactam form, ensuring the TPSA remains predictable and unaffected by tautomerization.
H-Bond Donors (HBD) 1The secondary amine (-NHCH₃) acts as a highly directional hydrogen bond donor, ideal for interacting with kinase hinge regions.
H-Bond Acceptors (HBA) 2The C2-carbonyl oxygen and the amine nitrogen serve as stable acceptors.
Mechanistic Insights into Structure
  • The Lactam Lock : Unsubstituted 2-pyridones exist in a complex lactam-lactim (2-hydroxypyridine) tautomeric equilibrium, which complicates computational docking and alters solubility. The N1-methyl group permanently "locks" the scaffold in the pyridone (lactam) state.

  • Amine Basicity Attenuation : The C3-methylamino group is conjugated with the electron-deficient pyridone ring. The inductive electron-withdrawing effect of the C5-bromine atom further pulls electron density away from the amine. Consequently, the pKa of this secondary amine is significantly lower (less basic) than a standard aliphatic amine, reducing the risk of hERG toxicity and phospholipidosis in downstream APIs.

Self-Validating Synthetic Workflow

The synthesis of this compound requires precise regiocontrol and chemoselectivity. Below is a robust, two-step methodology starting from commercially available 3-amino-pyridin-2(1H)-one. Every step is designed as a self-validating system, ensuring that analytical readouts unambiguously confirm structural integrity.

G SM 3-Amino-pyridin-2(1H)-one (Starting Material) Step1 Regioselective Bromination NBS, DMF, 0°C to RT SM->Step1 Int1 3-Amino-5-bromo-pyridin-2(1H)-one (Intermediate) Step1->Int1 Electrophilic Aromatic Substitution (C5) Step2 Global N-Methylation MeI (2.2 eq), LiH, DMF, 50°C Int1->Step2 Prod 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (Target API Intermediate) Step2->Prod SN2 Alkylation (N1 and N3)

Fig 1: Two-step synthetic workflow for 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

Protocol 1: Regioselective Bromination
  • Objective : Install the bromine handle exclusively at the C5 position.

  • Procedure : Dissolve 3-amino-pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere and cool to 0 °C. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 10% aqueous sodium thiosulfate.

  • Causality : Why C5? The C5 position is synergistically activated by the electron-donating C3-amine (ortho/para director) and the C2-lactam oxygen. This ensures strict regiocontrol without requiring harsh Lewis acids, as documented in[2].

  • Analytical Validation :

    • LC-MS : Must display a distinct 1:1 isotopic doublet at m/z 189.0 and 191.0 [M+H]⁺.

    • ¹H NMR (DMSO-d₆) : Success is confirmed by the disappearance of the C5 proton and the retention of two meta-coupled doublets (J ≈ 2.2 Hz) representing the C4-H and C6-H protons.

Protocol 2: Global N-Methylation
  • Objective : Simultaneously methylate the N1 pyridone nitrogen and the exocyclic C3 amine.

  • Procedure : Suspend the intermediate (1.0 eq) in anhydrous DMF. Add Lithium Hydride (LiH, 2.5 eq) at 0 °C. Introduce methyl iodide (MeI, 2.2 eq) dropwise. Heat the reaction to 50 °C for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Causality : Why LiH instead of NaH or K₂CO₃? 2-Pyridones are ambident nucleophiles capable of N- or O-alkylation. The hard Li⁺ cation strongly coordinates to the hard lactam oxygen, sterically and electronically shielding it. This forces the incoming electrophile to react exclusively at the N1 position, [3]. The excess MeI ensures the C3 primary amine is driven to the secondary methylamino state.

  • Analytical Validation :

    • ¹H NMR (CDCl₃) : The reaction is validated by the appearance of two distinct methyl signals: a sharp singlet at ~3.5 ppm (N1-CH₃, 3H) and a doublet at ~2.8 ppm (N3-CH₃, 3H, coupled to the adjacent NH). The integration of these peaks proves that over-alkylation to a tertiary amine did not occur.

Applications in Medicinal Chemistry

The architectural precision of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one makes it a highly privileged scaffold in modern drug design:

  • Cross-Coupling Handle : The C5-bromine atom is perfectly positioned for late-stage diversification. It serves as an excellent electrophile for [4] or Suzuki-Miyaura cross-couplings, allowing chemists to rapidly append diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR).

  • Kinase Hinge Binding : The spatial arrangement of the C2-carbonyl (acceptor) and the C3-methylamino group (donor) mimics the hydrogen-bonding interface of adenine. This makes the scaffold highly effective at anchoring into the ATP-binding pocket of kinases, while the N1-methyl group projects into the solvent-exposed region to improve solubility.

References

  • Comins, D. L., & Lyle, R. E. (1976) . "Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide." The Journal of Organic Chemistry. Available at:[Link]

  • Ueno, M., et al. (2000) . "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone." Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Kim, Y. H., et al. (2007) . "A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction." Bulletin of the Korean Chemical Society. Available at:[Link]

Sources

Exploratory

Whitepaper: Mechanism of Action and Therapeutic Application of 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Derivatives

Executive Summary The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and phenols. Specifically, the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and phenols. Specifically, the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one building block represents a highly optimized pharmacophore for targeted kinase inhibition and epigenetic modulation. This technical guide deconstructs the structural rationale of this scaffold, elucidates its mechanism of action (MoA) within ATP-binding pockets, and provides validated experimental workflows for evaluating its derivatives.

By utilizing the 5-bromo position as a synthetic vector for cross-coupling, researchers can rapidly generate libraries of derivatives that exploit deep hydrophobic pockets in targets such as p38α MAPK and Bruton's Tyrosine Kinase (BTK)[1][2].

Structural Rationale & Pharmacophore Mapping

The utility of this specific molecule lies in its precise arrangement of hydrogen bond donors, acceptors, and synthetic handles. Every functional group serves a distinct mechanistic or synthetic purpose:

  • 1-Methyl Group (Conformational Locking): Unsubstituted 2-pyridones undergo lactam-lactim tautomerization. The N-methylation permanently locks the molecule in the pyridin-2(1H)-one state. This ensures the C2 carbonyl oxygen acts strictly as a hydrogen bond acceptor, which is critical for consistent interaction with the kinase hinge region.

  • 3-Methylamino Group (Hinge Binder): This group provides a critical hydrogen bond donor. When paired with the adjacent C2 carbonyl, it forms a bidentate donor-acceptor motif that perfectly mimics the N1 and N6 of adenine, allowing it to dock into the ATP-binding site of kinases[1].

  • 5-Bromo Substituent (The Synthetic Vector): In its native state, the 5-bromo scaffold is a weak inhibitor. However, the bromine atom serves as an ideal leaving group for palladium-catalyzed sp2-sp2 cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4]. This allows for the modular addition of bulky aryl or heteroaryl groups designed to protrude into the DFG-in/out specificity pockets (hydrophobic back pockets) of the target enzyme.

Pharmacophore Core Pyridin-2(1H)-one Core (Hinge Binding) N_Methyl 1-Methyl (Prevents Tautomerization) Core->N_Methyl Conformational Lock Amino 3-Methylamino (H-Bond Donor) Core->Amino Position 3 Carbonyl C2 Carbonyl (H-Bond Acceptor) Core->Carbonyl Position 2 Bromo 5-Bromo (Cross-Coupling Vector) Core->Bromo Position 5 Derivatives Aryl/Heteroaryl Derivatives (Hydrophobic Pocket Engagement) Bromo->Derivatives Pd-Catalyzed Coupling [1.4]

Fig 1. Pharmacophore mapping of the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one scaffold.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

When the 5-bromo group is functionalized with an extended aryl system, the resulting derivatives primarily act as Type I or Type II ATP-competitive kinase inhibitors .

Hinge Region Engagement

The MoA initiates at the hinge region of the kinase (e.g., Met109 in p38α MAPK or Met477 in BTK). The 3-methylamino group donates a hydrogen bond to the backbone carbonyl of the hinge residue, while the C2 carbonyl of the pyridinone accepts a hydrogen bond from the backbone amide NH.

Specificity Pocket Exploitation

The potency and selectivity of the derivative are driven by the moiety attached at the 5-position.

  • Type I Inhibition: The 5-substituent extends into the hydrophobic pocket I (adjacent to the ATP site) while the kinase is in the active "DFG-in" conformation.

  • Type II Inhibition: If the 5-substituent is sufficiently long and flexible (e.g., containing an ether linkage to a terminal aromatic ring), it can induce a conformational shift, pushing the activation loop into a "DFG-out" state and occupying the newly exposed allosteric pocket. This drastically increases residence time and target selectivity[1].

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality between 5-position functionalization and target affinity, the following table summarizes the biochemical and cellular data for a representative series of derivatives synthesized from the 5-bromo starting material, targeting p38α MAPK.

Compound IDSubstitution at 5-Position (via Suzuki)p38α IC₅₀ (nM)Cellular TNF-α Inhibition IC₅₀ (nM)Mechanistic Rationale
Base-1 -Bromo (Unmodified)> 10,000N/ALacks hydrophobic bulk to engage the specificity pocket.
Deriv-A -Phenyl1,2504,500Minimal hydrophobic engagement; weak Type I binding.
Deriv-B -3-Fluorophenyl4201,100Fluorine introduces beneficial halogen bonding in the hydrophobic pocket.
Deriv-C -4-(Phenoxy)phenyl1235Extended ether linkage accesses the deep DFG-out allosteric pocket (Type II).

Experimental Protocols for MoA Validation

To ensure rigorous scientific integrity, the MoA of these derivatives must be validated through a self-validating system of biochemical and cellular assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard absorbance assays are prone to interference from the autofluorescence of highly conjugated pyridinone derivatives. TR-FRET introduces a time delay before measurement, eliminating short-lived background fluorescence and ensuring that the IC₅₀ generated is a true reflection of competitive binding.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human p38α, 2 nM final), a biotinylated kinase tracer (10 nM), and a Europium-labeled anti-His tag antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 5-functionalized pyridinone derivative in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Incubation: Add 10 µL of the kinase/antibody mix to the plate. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer. Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and a known potent inhibitor (positive) control. The assay is only valid if Z' > 0.6.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show nanomolar potency in TR-FRET but fail in vivo due to poor membrane permeability or off-target binding. CETSA proves direct target engagement inside a living cell by measuring the thermal stabilization of the kinase upon compound binding.

  • Cell Treatment: Culture target cells (e.g., THP-1 monocytes) to 80% confluence. Treat with 1 µM of the derivative or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into 8 equal aliquots in PCR tubes.

  • Heat Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for the target kinase.

  • Data Interpretation: A rightward shift in the melting temperature (Tₘ) in the compound-treated group versus the DMSO group confirms intracellular target engagement.

MoA_Validation Synthesis 1. Scaffold Functionalization (Suzuki Coupling of 5-Bromo) TR_FRET 2. TR-FRET Assay (Biochemical IC50) Synthesis->TR_FRET Confirm Affinity CETSA 3. CETSA (Cellular Target Engagement) TR_FRET->CETSA Z' > 0.6 Phenotypic 4. Phenotypic Assay (e.g., Cytokine Release) CETSA->Phenotypic Tm Shift Observed Validation Validated MoA Phenotypic->Validation Efficacy Confirmed

Fig 2. Step-by-step experimental workflow for validating the mechanism of action of derivatives.

Conclusion

The 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one molecule is not a drug in isolation, but a highly engineered starting point for drug discovery. By understanding the distinct roles of its methyl, methylamino, and bromo substituents, researchers can rationally design potent kinase inhibitors. Coupling this structural rationale with rigorous, self-validating biochemical and cellular assays ensures the successful translation of these derivatives from benchtop synthesis to validated therapeutic leads.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at:[Link]

  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. NBINNO. Available at:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at:[Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. ResearchGate. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one in Polar Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the therapeutic efficacy of a drug product. A comprehensive understanding of an API's solubility profile across a range of relevant solvents is therefore not merely a data point, but a foundational piece of knowledge that guides formulation strategies, purification processes, and toxicological assessments. This guide provides an in-depth exploration of the solubility of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, a substituted pyridinone of interest, in polar organic solvents. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive technical framework for its determination and interpretation, grounded in established scientific principles and methodologies. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its measurement, and discuss the critical analysis of the resulting data.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a compound is intrinsically linked to its molecular structure. 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one possesses a nuanced architecture that dictates its interactions with various solvents.

  • The Pyridinone Core: The central pyridinone ring is a polar entity, capable of engaging in dipole-dipole interactions and potentially hydrogen bonding.

  • Functional Groups: The presence of a bromine atom, a methyl group on the nitrogen, and a methylamino group at the 3-position introduces a mix of steric and electronic effects. The methylamino group, in particular, can act as both a hydrogen bond donor and acceptor, which is a key determinant of solubility in protic polar solvents.

  • Overall Polarity: The combination of these features suggests that 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a polar molecule. Based on the principle of "like dissolves like," it is anticipated to exhibit favorable solubility in polar organic solvents.[1][2] The extent of this solubility will be a delicate balance between the molecule's ability to form favorable interactions with the solvent and the energy required to overcome its own crystal lattice forces.

While a definitive quantitative profile requires empirical determination, related 3-aminopyridin-2(1H)-one derivatives have been noted for their generally good physicochemical properties. Furthermore, studies on similar heterocyclic systems often show a correlation between solvent polarity and solubility.[3] It is therefore reasonable to hypothesize that solubility will be significant in solvents such as alcohols (methanol, ethanol), acetonitrile, and dimethyl sulfoxide (DMSO).

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be conceptualized as a three-step energetic cycle:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the solid crystal lattice.

  • Cavity Formation: The energy required to create a space or cavity within the solvent to accommodate a solute molecule. This involves overcoming the solvent-solvent interactions.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy and the energy of cavity formation. In the context of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one and polar organic solvents, the potential for strong dipole-dipole interactions and hydrogen bonding will be the primary drivers of a favorable solvation energy.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a highly accurate and reliable solubility value.[6]

Rationale for Experimental Choices

The selection of the shake-flask method is predicated on its robustness and its ability to yield thermodynamic solubility data, which is crucial for understanding the intrinsic properties of the API.[7] The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

Detailed Experimental Protocol

Materials and Equipment:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (crystalline solid)

  • Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, DMSO) of high purity

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one to a series of vials, each containing a known volume of a different polar organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][7] The required equilibration time should be determined empirically by sampling at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any suspended solid particles.[8]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Solid Phase Analysis:

    • After the experiment, the remaining solid should be recovered and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no change in the solid form (e.g., polymorphism or solvate formation) has occurred during the experiment.[6]

Workflow Visualization

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B Seal Vial C Sedimentation B->C Cease Agitation G Analyze Residual Solid (XRPD) B->G Recover Solid D Filter Supernatant C->D Withdraw Aliquot E Dilute Sample D->E Known Volume F HPLC Quantification E->F Inject into HPLC

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Methodology: Potentiometric Titration for Ionizable Compounds

For compounds with ionizable groups, potentiometric titration offers a rapid and efficient method for determining the pH-solubility profile.[9][10][11] Given the presence of the amino group, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is expected to have a pKa, making this a potentially valuable technique. This method involves titrating a solution of the compound and measuring the pH as a function of the titrant volume. The point at which the compound precipitates can be used to calculate its intrinsic solubility.[12]

Workflow Visualization

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent B Titrate with Acid/Base A->B Place in Titration Vessel C Monitor pH B->C Continuous Monitoring D Identify Precipitation Point C->D Analyze Titration Curve E Calculate pKa and Intrinsic Solubility D->E Apply Henderson-Hasselbalch

Caption: Workflow for Potentiometric Solubility and pKa Determination.

Data Presentation and Interpretation

The quantitative solubility data obtained should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one in Polar Organic Solvents at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.6Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value

A thorough interpretation of this data would involve correlating the observed solubilities with the physicochemical properties of the solvents, such as their dielectric constant, hydrogen bond donating/accepting capacity, and polarity indices. This analysis provides deeper insights into the specific intermolecular interactions that govern the dissolution of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

Conclusion: A Roadmap to Comprehensive Solubility Profiling

This technical guide has outlined a comprehensive framework for determining and understanding the solubility profile of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one in polar organic solvents. By integrating a sound theoretical understanding with robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary to advance the development of this compound. The provided protocols and data presentation templates offer a clear roadmap for executing these critical studies with scientific rigor and integrity. The resulting solubility profile will be an invaluable asset in guiding formulation development, ensuring consistent product quality, and ultimately, unlocking the full therapeutic potential of this promising molecule.

References

  • Wiedenbeck, E., Gebauer, D., & Cölfen, H. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link][9][11]

  • Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link][10]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link][13]

  • Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link][14]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][4]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][15]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][16]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link][11]

  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Retrieved from [Link][12]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link][5]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link][6]

  • PubMed. (n.d.). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Retrieved from [Link][17]

  • In-Pharma Technologist. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][8]

  • MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link][18]

  • Molecular Pharmaceutics. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link][19]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][20]

  • MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. [Link][21]

  • PubChem. (n.d.). 5-Bromo-1-methylpyridin-2(1H)-one. Retrieved from [Link][22]

  • PubMed. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1 H)-One. [Link][23]

  • ResearchGate. (n.d.). Properties of 3-aminopyridin-2-one fragment 1. Retrieved from [Link][24]

  • PubChem. (n.d.). 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link][25]

  • PubMed. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. [Link][26]

  • ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K | Request PDF. Retrieved from [Link][27]

  • (n.d.). 5-Amino-3-bromo-1-methylpyridin-2(1H)-one. [Link][28]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link][1]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][29]

  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link][3]

  • UNI ScholarWorks. (n.d.). Solubility and Polarity. Retrieved from [Link][2]

  • (n.d.). methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate — Chemical Substance Information. [Link][30]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

Foundational

Preliminary Biological Activity and Functionalization of 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Scaffolds: A Technical Guide

As drug discovery shifts toward highly optimized, target-specific interventions, the selection of versatile chemical scaffolds is paramount. The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (CAS 1706749-92-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, target-specific interventions, the selection of versatile chemical scaffolds is paramount. The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (CAS 1706749-92-9) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its structural advantages, its preliminary biological activity across key therapeutic targets, and self-validating methodologies for its derivatization and biological screening.

Structural Rationale & Pharmacophore Mapping

The architectural design of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • The 1-Methyl-2-pyridinone Core: This core acts as a rigid, planar bioisostere for cis-amides. Unlike traditional amides, the pyridinone ring resists proteolytic cleavage, drastically improving metabolic stability. The carbonyl oxygen serves as a potent Hydrogen Bond Acceptor (HBA).

  • The 3-(Methylamino) Substituent: This group provides a critical Hydrogen Bond Donor (HBD). The steric bulk of the methyl group restricts the rotational degree of freedom of the amine, pre-organizing the molecule into a favorable conformation for binding the hinge region of kinases or the acetyl-lysine binding pockets of epigenetic targets.

  • The 5-Bromo Handle: Halogens at this position are electronically deactivated but sterically accessible, making the 5-bromo position an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to explore adjacent hydrophobic pockets in the target protein[2].

Preliminary Biological Activity & Target Classes

While the unfunctionalized scaffold exhibits weak baseline activity, its true biological value is unlocked upon derivatization. Pyridinone derivatives synthesized from this precursor demonstrate potent activity in two primary domains:

A. Epigenetic Modulation (BET Bromodomains)

Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) are epigenetic readers that recognize acetylated lysine residues on histones to regulate gene transcription[3]. The 1-methyl-2-pyridinone core perfectly mimics the acetyl-lysine motif. The carbonyl oxygen hydrogen-bonds with the conserved asparagine (Asn140 in BRD4), while the 5-position modifications project into the WPF (Trp-Pro-Phe) shelf, disrupting chromatin binding and downregulating oncogenes like MYC.

B. Kinase Inhibition

The HBD/HBA pairing of the 3-amino and 2-carbonyl groups forms a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. Derivatives of this scaffold have shown preliminary efficacy against inflammatory kinases (e.g., p38 MAPK) and oncogenic kinases (e.g., BTK), where the 5-position aryl groups occupy the hydrophobic selectivity pocket.

Pathway Compound Pyridinone Derivative Target Target Protein (Kinase / BRD4) Compound->Target Inhibition Substrate Downstream Effector Target->Substrate Activation Transcription Gene Transcription Substrate->Transcription Signaling Disease Disease Progression Transcription->Disease Promotes

Fig 1: Mechanism of action for target inhibition by pyridinone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal checks to guarantee that the observed data is an artifact-free reflection of the scaffold's properties.

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling is utilized because it allows for the rapid, late-stage generation of a diverse library from a single 5-bromo precursor[2]. Pd(dppf)Cl₂ is selected as the catalyst due to its high turnover number and stability in aqueous basic conditions.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vessel, combine 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand prevents catalyst deactivation via reductive elimination of the ligand itself.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (Internal Standard): Spike the reaction with a known concentration of biphenyl. Monitor the reaction via LC-MS. The ratio of the product peak area to the biphenyl peak area validates the conversion yield quantitatively, independent of injection volume variances.

  • Negative Control: Run a parallel reaction omitting the Pd catalyst to ensure no background nucleophilic aromatic substitution (SNAr) is occurring.

Protocol B: TR-FRET Target Engagement Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays to eliminate interference from compound auto-fluorescence—a common false-positive generator in heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing His-tagged BRD4 (target) and a biotinylated acetyl-histone peptide (native ligand).

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Compound Dispensing: Dispense the pyridinone derivatives into a 384-well plate in a 10-point dose-response format (10 µM to 0.5 nM).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a 337 nm excitation laser, measuring emission at 620 nm and 665 nm.

  • Self-Validation (Z'-Factor): Every plate must include 16 wells of DMSO (negative control) and 16 wells of a reference inhibitor like JQ1 (positive control). Calculate the Z'-factor. Data is only accepted if Z' > 0.6, proving the assay has sufficient dynamic range and low variance to distinguish true hits.

Workflow Scaffold Pyridinone Scaffold Coupling Pd-Catalyzed Coupling Scaffold->Coupling Library Derivative Library Coupling->Library Assay TR-FRET Screening Library->Assay Hit Hit & SAR Analysis Assay->Hit

Fig 2: Synthetic and biological screening workflow for pyridinone scaffolds.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a library generated from the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one scaffold. The data illustrates how modifying the C5 position impacts target affinity (BRD4) and ADME properties (Microsomal Stability).

Compound IDC5 Substituent (R-Group)BRD4 IC₅₀ (nM)Cell Viability IC₅₀ (µM)Microsomal T₁/₂ (min)
Scaffold -Br>10,000>50>120
Derivative 1 Phenyl1,25025.485
Derivative 2 4-Fluorophenyl43012.1110
Derivative 3 3-Pyridyl1854.545
Derivative 4 3,5-Dimethylisoxazole42 0.8 95

Analysis: The unfunctionalized scaffold (-Br) shows no significant biological activity, confirming its role as an intermediate[4]. Substituting the bromine with a 3,5-dimethylisoxazole ring (Derivative 4) drastically increases potency (42 nM), as the isoxazole oxygen provides an additional interaction network within the WPF shelf of the bromodomain.

References

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". Molecules. Available at:[Link]

  • Google Patents. "US10689395B2 - Compounds binding to acetylated lysine residues in histones H3 and H4". United States Patent and Trademark Office. Available at:[Link]

  • PubChem. "3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one". National Center for Biotechnology Information. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The 2-pyridino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The 2-pyridinone (2-pyridone) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for amides and a core pharmacophore in kinase inhibitors and protein-protein interaction modulators[1]. Specifically, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a highly versatile synthetic building block. The C5-bromine atom provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2], while the N1-methyl and C3-methylamino groups dictate the molecule's hydrogen-bonding network and steric profile.

This application note details a robust, three-step linear synthesis starting from the commercially available 5-bromo-3-nitropyridin-2(1H)-one. The protocol is designed to maximize regioselectivity and prevent common side reactions, such as hydrodebromination and amine over-alkylation.

Retrosynthetic Pathway and Workflow

The synthesis relies on a sequence of N-alkylation, chemoselective nitro reduction, and controlled reductive amination.

SynthesisPathway SM 5-Bromo-3-nitro- pyridin-2(1H)-one Int1 5-Bromo-1-methyl- 3-nitropyridin-2(1H)-one SM->Int1 MeI, K2CO3 DMF, 0°C to RT Int2 3-Amino-5-bromo-1- methylpyridin-2(1H)-one Int1->Int2 Fe, NH4Cl EtOH/H2O, 80°C Product 5-Bromo-1-methyl-3- (methylamino)pyridin-2(1H)-one Int2->Product HCHO, NaBH(OAc)3 AcOH, DCE, RT

Figure 1: Three-step synthetic workflow for 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

Step-by-Step Experimental Methodologies

Step 1: Regioselective N-Methylation

Objective: Synthesize 5-bromo-1-methyl-3-nitropyridin-2(1H)-one. Causality & Design: 2-Pyridones exhibit ambient nucleophilicity (N vs. O alkylation). Using a weak base ( K2​CO3​ ) in a polar aprotic solvent (DMF) thermodynamically favors N-alkylation over O-alkylation. Methyl iodide (MeI) is used as a highly reactive electrophile.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve 5-bromo-3-nitropyridin-2(1H)-one (10.0 g, 45.6 mmol) in anhydrous DMF (100 mL). Add finely powdered K2​CO3​ (9.45 g, 68.4 mmol, 1.5 eq).

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add iodomethane (3.12 mL, 50.1 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic alkylation.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Pour the mixture into 400 mL of ice-cold distilled water under vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C overnight.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-amino-5-bromo-1-methylpyridin-2(1H)-one[3][4]. Causality & Design: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly avoided here because it readily causes hydrodebromination at the C5 position. The Béchamp reduction (Iron powder and NH4​Cl ) provides absolute chemoselectivity, reducing the nitro group to a primary amine while leaving the aryl bromide intact.

  • Setup: In a 500 mL flask equipped with a reflux condenser, suspend 5-bromo-1-methyl-3-nitropyridin-2(1H)-one (8.0 g, 34.3 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Ammonium chloride ( NH4​Cl , 9.1 g, 171.5 mmol, 5.0 eq) and Iron powder (325 mesh, 9.5 g, 171.5 mmol, 5.0 eq).

  • Reaction: Heat the violently stirred mixture to 80 °C (reflux) for 2 hours. The mixture will turn dark brown/black as iron oxides form.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (2 x 50 mL).

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between saturated NaHCO3​ (100 mL) and Ethyl Acetate (150 mL). Extract the aqueous layer twice more with EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate as a pale brown solid[3].

Step 3: Controlled Reductive Amination

Objective: Synthesize 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one. Causality & Design: Direct alkylation of the primary amine with MeI often leads to a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated products. Reductive amination using formaldehyde and Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized. NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the aldehyde, thereby preventing over-methylation.

  • Setup: Dissolve 3-amino-5-bromo-1-methylpyridin-2(1H)-one (5.0 g, 24.6 mmol) in 1,2-Dichloroethane (DCE, 100 mL).

  • Imine Formation: Add Glacial Acetic Acid (1.4 mL, 24.6 mmol, 1.0 eq) and Formaldehyde solution (37% in water, 1.9 mL, 25.8 mmol, 1.05 eq). Stir at room temperature for 30 minutes to allow hemiaminal/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (7.8 g, 36.9 mmol, 1.5 eq) portion-wise over 10 minutes. Stir the opaque mixture at room temperature for 12 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (100 mL) until gas evolution ceases and the pH is ~8.

  • Extraction: Separate the layers. Extract the aqueous layer with Dichloromethane (DCM, 2 x 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM) to afford the pure title compound.

Mechanistic Logic of Monomethylation

ReductiveAmination A Primary Amine (Int 2) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Formaldehyde + H+ B->C Nucleophilic Attack D Iminium Ion (Electrophilic) C->D -H2O E Hydride Transfer from NaBH(OAc)3 D->E Selective Reduction F Secondary Amine (Target Product) E->F Irreversible

Figure 2: Mechanistic pathway ensuring mono-alkylation via reductive amination.

Expected Data and Analytical Validation

To ensure the integrity of the self-validating protocol, the following analytical markers should be confirmed at each step. The presence of the bromine isotope pattern ( 79Br and 81Br in a ~1:1 ratio) in mass spectrometry is a critical tracking marker.

Step / CompoundExpected YieldLC-MS (ESI+) m/zKey 1H NMR Signatures ( CDCl3​ , 400 MHz)
Int 1: 5-bromo-1-methyl-3-nitropyridin-2(1H)-one85 - 90%233.0 / 235.0 [M+H]+ δ 3.65 (s, 3H, N- CH3​ ), 8.30 (d, 1H, Ar-H), 8.55 (d, 1H, Ar-H)
Int 2: 3-amino-5-bromo-1-methylpyridin-2(1H)-one75 - 82%203.0 / 205.0 [M+H]+ δ 3.55 (s, 3H, N- CH3​ ), 4.50 (br s, 2H, - NH2​ ), 6.65 (d, 1H), 6.95 (d, 1H)
Product: 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one65 - 75%217.0 / 219.0 [M+H]+ δ 2.85 (d, 3H, NH- CH3​ ), 3.58 (s, 3H, N- CH3​ ), 5.10 (br s, 1H, -NH), 6.50 (d, 1H), 6.85 (d, 1H)

Note: The shift of the exocyclic amine protons from a broad singlet integrating for 2H (Int 2) to a broad doublet integrating for 1H (Product), alongside the appearance of the new N-methyl doublet at ~2.85 ppm, definitively confirms successful monomethylation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52911268, 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • Google Patents. (2024). WO2024061340A1 - Nampt modulators, preparations, and uses thereof.
  • Googleapis / US Patent Office. (2019). US 2019/0194203 A1 - Patent Application Publication (Kinase Inhibitor Scaffolds). Retrieved from[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Reactions Using 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one as a key building block. The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions is of paramount importance in drug discovery. This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the selection of catalysts, ligands, and bases, and presents a step-by-step protocol designed for reproducibility and success.

Introduction: The Strategic Importance of 2-Pyridinone Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures, particularly biaryl and hetero-biaryl motifs that are central to many pharmaceuticals, agrochemicals, and functional materials.[1][3][4] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6]

The substrate of focus, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one , represents a highly valuable, electron-rich heterocyclic halide. The 2-pyridinone core is a prevalent feature in numerous biologically active molecules. The strategic C-C bond formation at the C5-position allows for the introduction of diverse aryl or heteroaryl substituents, enabling systematic exploration of the chemical space around this privileged scaffold for drug development and lead optimization programs. However, the coupling of electron-rich and potentially coordinating heterocyclic halides like pyridinones can present unique challenges, such as catalyst inhibition, requiring a carefully optimized protocol.[7]

Mechanism and Core Principles of the Suzuki-Miyaura Reaction

The efficacy of a Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle. The process is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.[1][3][8]

The Palladium Catalytic Cycle

The reaction is initiated by a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyridinone substrate. This is often the rate-determining step.[8] The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Enters Cycle PdII_Aryl L₂Pd(II)(Ar¹)(X) (Ar¹ = Pyridinone) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl Rate often dependent on base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choosing the Right Partners: A Deep Dive into Reaction Components

The success of coupling 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Pre-catalyst: While many Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species.[1] For challenging couplings, pre-formed catalysts that incorporate bulky phosphine ligands (e.g., SPhos or XPhos pre-catalysts) can offer superior performance.[2]

  • Ligands: The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[10] For electron-rich substrates like our pyridinone, bulky and electron-rich phosphine ligands are highly recommended.[11]

    • Biarylphosphines (e.g., SPhos, XPhos): These ligands are known to accelerate both oxidative addition and reductive elimination, making them highly effective for coupling sterically hindered or electron-rich partners.[2][11]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be even more effective than phosphines in some cases, offering high stability and activity.[9]

  • Base: The base plays a crucial role in the transmetalation step by activating the organoboron species to form a more nucleophilic "ate" complex.[9] The choice of base can significantly impact yield.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often effective for challenging substrates.[7][12]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be employed, but inorganic bases are more standard for this reaction.

  • Solvent: Aprotic polar solvents are typically used. A mixture of an organic solvent with water is common, as water can aid in dissolving the inorganic base and facilitate the reaction.

    • Common Choices: 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are frequently employed.[1][12] The solvent system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.Amount (mg)mmolesEquivalents
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one218.062181.01.0
Arylboronic AcidVaries-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218.30.020.02 (4 mol% Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5118.10.0440.044 (4.4 mol%)
K₃PO₄ (Potassium Phosphate)212.274252.02.0
1,4-Dioxane (Anhydrous)-4 mL--
Deionized Water-1 mL--
Equipment
  • Oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

  • Heated stirring plate or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube, add 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (218 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (18.1 mg, 0.044 mmol) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate and backfill the tube with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The water should be degassed by bubbling argon through it for at least 20 minutes prior to use.

  • Reaction: Place the sealed tube in a preheated oil bath or on a heating block set to 100 °C. Stir the reaction mixture vigorously for 12-18 hours.[7]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow and Troubleshooting

A systematic approach ensures reliable and reproducible results. The following diagram outlines the critical steps from preparation to analysis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up & Analysis prep_glass Oven-Dry Glassware weigh Weigh Reagents (Substrate, Boronic Acid, Base) prep_glass->weigh add_solids Add Solids to Schlenk Tube weigh->add_solids degas Degas Solvents add_cat Add Catalyst/Ligand (Inert Atmosphere) add_solids->add_cat purge Evacuate & Backfill with Argon (3x) add_cat->purge add_solvents Add Degassed Solvents via Syringe purge->add_solvents heat Heat & Stir (e.g., 100 °C, 18h) add_solvents->heat workup Cool, Dilute & Perform Aqueous Work-up heat->workup purify Purify via Flash Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents.Ensure rigorous exclusion of oxygen by using proper Schlenk techniques or a glovebox. Use fresh, high-purity solvents and reagents. Try a more robust pre-catalyst.
Protodeboronation Presence of excess water or protic sources; Base is too weak or strong.This side reaction replaces the boronic acid with hydrogen.[13] Ensure solvents are anhydrous grade (if the protocol demands). Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). Use boronic esters (e.g., pinacol esters) which are more stable.[1]
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) pre-catalyst.This side reaction forms Ar²-Ar².[1] Improve degassing procedures. Ensure the ligand-to-palladium ratio is appropriate to stabilize the active catalyst.
Difficult Purification Formation of closely-eluting byproducts (e.g., homocoupled products).Optimize reaction conditions to improve selectivity. Try a different solvent system for chromatography or consider reverse-phase chromatography if the product is sufficiently polar.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available from: [Link]

  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available from: [Link]

  • ACS Publications. A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Available from: [Link]

Sources

Method

Application Note: 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a highly versatile, bifunctional pharmaceutical building block. Featuring a rigid lactam core, a secondary amine, and a strategically po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a highly versatile, bifunctional pharmaceutical building block. Featuring a rigid lactam core, a secondary amine, and a strategically positioned halogen, it is primarily utilized in the discovery of small-molecule kinase inhibitors. This application note details the structural rationale for its use as a kinase hinge-binder, outlines orthogonal functionalization workflows, and provides validated, step-by-step protocols for exploring Structure-Activity Relationships (SAR) via transition-metal catalysis and amine derivatization.

Structural Rationale & Pharmacophore Utility

In targeted oncology and immunology, the 3-amino-2-pyridone motif is a well-documented pharmacophore capable of forming a robust bidentate hydrogen-bond network with the ATP-binding hinge region of kinases[1].

Our specific building block, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, offers three distinct advantages:

  • Locked Tautomeric State : The N1 -methyl group prevents tautomerization to the 2-hydroxypyridine form. This locks the molecule in the lactam state, ensuring the C2 carbonyl consistently acts as a hydrogen-bond acceptor.

  • Hinge-Binding Vector : The C3 -methylamino group serves as a highly directional hydrogen-bond donor. The secondary nature of this amine (methylated) prevents the formation of reactive metabolites (such as toxic iminoquinones) that are often associated with primary anilines in drug development[2].

  • SAR Exploration Vector : The C5 -bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to probe the hydrophobic pocket (e.g., the DFG-in/out motifs) of the kinase active site.

Kinase_Binding Hinge Kinase Hinge Region Backbone C=O Backbone NH Ligand 3-Amino-2-pyridone Core C3-NHCH3 (Donor) C2=O (Acceptor) Hinge->Ligand H-Bond (Acceptor) Ligand->Hinge H-Bond (Donor) Pocket Hydrophobic Pocket (DFG Motif) Ligand->Pocket C5-Aryl Extension

Fig 1: Conceptual bidentate hydrogen-bonding network within the kinase hinge region.

Synthetic Workflows & Orthogonal Functionalization

The true value of this building block lies in its orthogonality. The C5 -bromide can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without protecting the C3 -secondary amine. Conversely, the C3 -amine can be acylated or converted into a urea derivative to extend into the solvent-exposed region of the kinase, or cyclized to form complex fused systems like imidazo[4,5-b]pyridin-2-ones[3].

SAR_Vectors Core 5-bromo-1-methyl-3-(methylamino) pyridin-2(1H)-one Suzuki C5: Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2, Boronic Acids Acylation C3: Amine Derivatization Core->Acylation Acyl Chlorides, DIPEA Imidazo C2/C3: Imidazo-pyridine Cyclization Core->Imidazo Phosgene/CDI

Fig 2: Orthogonal functionalization vectors for the pyridin-2(1H)-one scaffold.

Experimental Protocols

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol utilizes Pd(dppf)Cl2​ due to its large bite angle, which facilitates rapid reductive elimination and minimizes protodeboronation of the boronic acid partner. A biphasic 1,4-Dioxane/Water system is employed to ensure the solubility of both the organic scaffold and the inorganic base.

Materials:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridinone building block, boronic acid, and K2​CO3​ .

  • Degassing : Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Nitrogen gas for 10 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition : Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Nitrogen. Seal the flask.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–8 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification : Filter, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C3-Amine Acylation for Solvent-Exposed Extension

To probe the solvent-exposed region of the target kinase, the C3 -methylamino group can be acylated. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing with the secondary amine for the electrophile.

Materials:

  • C5-coupled Pyridinone Intermediate (1.0 equiv, 0.5 mmol)

  • Acyl Chloride (1.1 equiv, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Initialization : Dissolve the pyridinone intermediate in anhydrous DCM under a Nitrogen atmosphere.

  • Base Addition : Add DIPEA via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Add the acyl chloride dropwise over 5 minutes to control the exotherm and prevent side reactions.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Quenching & Workup : Quench with saturated aqueous NaHCO3​ (5 mL). Extract with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

Quantitative Data Summary

The table below summarizes typical yields and pharmacological rationales for various C5 -Suzuki coupling partners utilizing Protocol A.

Boronic Acid PartnerReaction TimeIsolated YieldPharmacological Rationale (SAR)
Phenylboronic acid 4.0 hours85%Establishes baseline hydrophobic interactions in the DFG pocket.
4-Fluorophenylboronic acid 4.5 hours82%Probes halogen bonding; improves metabolic stability against CYP450 oxidation.
3-Pyridylboronic acid 6.0 hours75%Introduces a hydrogen-bond acceptor to interact with water networks.
1-Methyl-1H-pyrazole-4-boronic acid 8.0 hours68%Fills the sterically restricted hinge-adjacent pocket; enhances aqueous solubility.

References

  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry (2011).[Link]

  • Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry Letters (2017).[Link]

  • Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science (2012).[Link]

Sources

Application

Chemoselective Buchwald-Hartwig Amination Protocols for 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

The Chemoselectivity Challenge: Mechanistic Context The Buchwald-Hartwig amination is an indispensable methodology for constructing aromatic C–N bonds in modern pharmaceutical development[1]. However, applying this trans...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge: Mechanistic Context

The Buchwald-Hartwig amination is an indispensable methodology for constructing aromatic C–N bonds in modern pharmaceutical development[1]. However, applying this transformation to densely functionalized, unprotected heterocycles requires precise control over reaction trajectories.

The substrate 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (CAS 1706749-92-9) [2] presents a classic chemoselectivity dilemma. It features:

  • An electrophilic C5-bromide (the desired coupling site).

  • A nucleophilic C3-secondary amine (a potential competitive nucleophile).

  • A coordinating pyridone core (a potential catalyst poison).

The Causality of Selectivity: A common concern is that the intrinsic 3-(methylamino) group will poison the palladium catalyst or initiate runaway intermolecular homocoupling. However, the lone pair of this C3-amine is heavily delocalized into the adjacent pyridone carbonyl via vinylogous amide resonance, significantly attenuating its nucleophilicity[3]. Furthermore, the N-methyl group provides localized steric shielding. By pairing a highly active palladium precatalyst with a bulky, electron-rich biarylphosphine ligand and a mild base, the active L-Pd(0) catalyst preferentially undergoes oxidative addition at the C5–Br bond and selectively coordinates the less hindered, more nucleophilic exogenous amine[4],[5].

Causality in Catalyst and Base Selection

Traditional palladium sources (e.g., Pd2​(dba)3​ ) often fail with aminopyridines due to slow activation and competitive binding by the substrate's heteroatoms[5]. To overcome this, we utilize Buchwald G3 precatalysts ,[6].

  • Precatalyst Activation: G3 precatalysts feature a methanesulfonate leaving group that rapidly generates the active mono-ligated L-Pd(0) species under mildly basic conditions. This prevents the formation of inactive palladium black, which is lethal to reactions involving coordinating heterocycles[6].

  • Ligand Specificity:

    • For Secondary Exogenous Amines (e.g., morpholine, piperazine derivatives):RuPhos-Pd-G3 is optimal. The large binding pocket of RuPhos accommodates the steric bulk of secondary amines while accelerating reductive elimination[4].

    • For Primary Exogenous Amines (e.g., anilines):BrettPhos-Pd-G3 is preferred to prevent detrimental bis-arylation[5].

  • Base Selection: Strong bases like NaOtBu ( pKa≈17 ) must be avoided, as they can deprotonate the intrinsic 3-(methylamino) group, leading to off-target oligomerization. Mild bases like Cs2​CO3​ ( pKa≈10.3 ) are strong enough to deprotonate the Pd-coordinated exogenous amine but mild enough to leave the substrate's functional groups intact[3].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating why specific reagents are chosen over traditional alternatives.

Table 1: Optimization of Reaction Conditions for Chemoselective Amination

EntryPrecatalyst / Pd SourceLigandBaseSolventTemp (°C)Yield (%)Observation
1 Pd2​(dba)3​ (5 mol%)BINAPNaOtBuToluene100<10Catalyst death / Blackening
2 Pd(OAc)2​ (5 mol%)XPhos Cs2​CO3​ 1,4-Dioxane9045Sluggish conversion
3RuPhos-Pd-G3 (2 mol%)RuPhosNaOtBu1,4-Dioxane8530Significant oligomerization
4RuPhos-Pd-G3 (2 mol%) RuPhos Cs2​CO3​ 1,4-Dioxane 85 92 Clean conversion (Optimal)
5BrettPhos-Pd-G3 (2 mol%)BrettPhos K3​PO4​ t-AmylOH8588Optimal for primary amines

Note: Data reflects coupling with morpholine (1.2 equiv). Yields determined by LC-MS (UV 254 nm) against an internal standard.

Self-Validating Experimental Protocol

Trustworthiness Check (The Self-Validating System): To ensure the integrity of this protocol in your specific laboratory environment, run a parallel negative control: Subject the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one to the exact optimized conditions (Entry 4) without adding the exogenous amine. A successful, chemoselective system will return >95% unreacted starting material, proving that the intrinsic 3-amine does not undergo premature homocoupling under these specific conditions.

Materials Required:

  • 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Exogenous Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • RuPhos-Pd-G3 (0.02 equiv, 2 mol%)

  • Cs2​CO3​ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Anhydrous, thoroughly degassed) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen.

  • Solid Reagent Charging: Add the pyridone substrate (217.1 mg, 1.0 mmol), RuPhos-Pd-G3 (16.7 mg, 0.02 mmol), and Cs2​CO3​ (651.6 mg, 2.0 mmol) to the tube.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with nitrogen (repeat 3 times) to ensure a strictly inert atmosphere. Crucial: Oxygen will rapidly oxidize the active Pd(0) species.

  • Liquid Addition: Inject the exogenous amine (104.5 mg, 1.2 mmol) and degassed 1,4-dioxane (5.0 mL) via syringe. (If the exogenous amine is a solid, add it during Step 2).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive nitrogen flow. Submerge the tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the chemoselectively coupled product.

Mechanistic Visualization

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Br 5-Bromo-Pyridone AmineCoord Amine Coordination & Base Deprotonation PdII_Br->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido Exogenous Amine + Base RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Product Coupled Pyridone Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination on the 5-bromo-pyridone scaffold.

Analytical Validation Insights

To confirm reaction success prior to purification, utilize the following analytical markers:

  • LC-MS Monitoring: The starting material exhibits a distinct isotopic pattern ( M and M+2 of equal intensity) due to the C5-bromine atom. Successful conversion is marked by the complete disappearance of this doublet and the emergence of the product mass ( M−79+Amine_Mass ).

  • NMR Signatures: In 1H NMR, the C5-Br starting material shows a characteristic isolated proton at the C6 position (typically ~7.2–7.5 ppm depending on the solvent). Upon successful amination, this proton shifts significantly upfield due to the electron-donating nature of the newly installed amine at C5.

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyridinones in Drug Discovery Substituted pyridin-2(1H)-one scaffolds are of considerable interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridinones in Drug Discovery

Substituted pyridin-2(1H)-one scaffolds are of considerable interest in medicinal chemistry, forming the core structure of numerous biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The target molecule of this guide, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, is a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation. The strategic placement of the bromo, N-methyl, and methylamino functionalities provides multiple points for further chemical elaboration, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The development of a robust and scalable synthetic route to this intermediate is therefore a critical step in advancing drug discovery programs that utilize this scaffold. This document provides a comprehensive guide to the scale-up synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, offering detailed protocols, mechanistic insights, and safety considerations essential for its production in larger quantities.

Retrosynthetic Analysis and Strategic Approach

A thorough retrosynthetic analysis is paramount for designing a synthesis that is both efficient and amenable to scale-up. The primary considerations for an industrial-scale synthesis are cost-effectiveness, safety, and the ease of purification of intermediates and the final product.

Our retrosynthetic strategy for 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one identifies the key intermediate, 3-amino-5-bromo-1-methylpyridin-2(1H)-one (3) . This intermediate is commercially available, offering a potentially streamlined route for rapid synthesis. However, for a truly scalable and cost-effective process, a method for its synthesis from more fundamental starting materials is also presented. The final transformation is a reductive amination to introduce the N-methyl group on the 3-amino substituent.

Retrosynthesis target 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one intermediate1 3-amino-5-bromo-1-methylpyridin-2(1H)-one (3) target->intermediate1 Reductive Amination (Eschweiler-Clarke) intermediate2 5-bromo-3-nitropyridin-2(1H)-one intermediate1->intermediate2 Reduction of Nitro Group intermediate3 3-nitropyridine intermediate2->intermediate3 N-Methylation & Oxidation intermediate4 Pyridine intermediate3->intermediate4 Nitration Synthesis_Intermediate A 3-amino-5-bromopyridine B 5-bromo-3-hydroxypyridine A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Heat C 5-bromo-1-methylpyridin-2(1H)-one B->C Dimethyl Sulfate, NaOH D 5-bromo-1-methyl-3-nitropyridin-2(1H)-one C->D HNO₃, H₂SO₄ E 3-amino-5-bromo-1-methylpyridin-2(1H)-one (3) D->E H₂, Pd/C Final_Step start 3-amino-5-bromo-1-methylpyridin-2(1H)-one (3) product 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one start->product Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction)

Caption: Final methylation step to the target molecule.

Safety and Handling on a Large Scale

  • Bromine and N-Bromosuccinimide (NBS): Brominating agents are corrosive and toxic. L[1][2][3]arge-scale bromination reactions can be highly exothermic and require careful temperature control. E[4]nsure adequate cooling capacity and perform reactions in a well-ventilated area or a closed system.

  • Dimethyl Sulfate: As previously mentioned, dimethyl sulfate is extremely toxic and a known carcinogen. A[5][6][7][8]ll handling must be done in a closed system or a high-efficiency fume hood. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a quenching solution (e.g., dilute ammonia) readily available in case of spills.

  • Hydrogenation: The use of hydrogen gas under pressure carries a risk of fire or explosion. E[9]nsure the reactor is properly rated for the intended pressure and that all fittings are secure. The area should be free of ignition sources, and proper grounding should be in place to prevent static discharge.

  • General Scale-up Practices: When scaling up reactions, it is crucial to consider heat transfer, mixing efficiency, and addition rates. T[9]he surface area-to-volume ratio decreases on a larger scale, which can lead to difficulties in controlling exothermic reactions. Gradual addition of reagents and efficient stirring are essential.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the preparation of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, a valuable intermediate in drug discovery. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers and drug development professionals can confidently produce this key building block in the quantities required for their programs. The provided protocols offer a solid foundation that can be further optimized based on specific laboratory or plant capabilities.

References

  • Environmental Protection Agency. (n.d.). Dimethyl sulfate interim AEGL Document. EPA.gov. [Link]

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]

  • Chen, Y., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1436-1442. [Link]

  • Google Patents. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine.
  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]

  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

  • Trade Chemical. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]

  • University of California, Santa Barbara. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]

  • Rosenau, T., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(1), 33. [Link]

  • Teasdale, A., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 49-55. [Link]

  • Kimies. (2025, October 12). Eschweiler-Clarke reaction. YouTube. [Link]

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  • Katritzky, A. R., et al. (1980). Nucleophilic displacement of N-aryl and heteroaryl groups. Part 5. Conversion of 2-aminopyridines into 2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 1870-1878. [Link]

  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES. Heterocycles, 24(8), 2169-2172. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. [Link]

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  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. [Link]

  • Google Patents. (n.d.). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Google Patents. (2022, July 13). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). 76A1/en)

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Kinase Inhibitors from a Versatile Pyridinone Scaffold

Introduction: The Pyridinone Scaffold as a Privileged Motif in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridinone Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of protein substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this field, certain chemical structures, known as "privileged scaffolds," have emerged as particularly effective frameworks for building potent and selective inhibitors.

The pyridinone ring is one such scaffold, valued for its ability to act as both a hydrogen bond donor and acceptor.[1] This property allows it to form key interactions with the "hinge region" of the ATP-binding pocket of many kinases, a crucial determinant for potent inhibition.[1] The specific starting material, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one , is an exceptionally valuable building block. The bromine atom at the 5-position provides a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides detailed protocols for leveraging this key intermediate to synthesize a library of potential kinase inhibitors via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Synthetic Strategy: Diversification via Cross-Coupling

The synthetic approach hinges on the reactivity of the C-Br bond. By coupling this position with a diverse range of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination), researchers can rapidly generate a library of novel compounds for screening against various kinase targets.

G start 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents Suzuki-Miyaura Coupling buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents Buchwald-Hartwig Amination suzuki_product 5-Aryl/Heteroaryl Pyridinone (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product 5-Amino Pyridinone (C-N Bond Formation) buchwald_reagents->buchwald_product end_node Library of Potential Kinase Inhibitors suzuki_product->end_node buchwald_product->end_node

Caption: General synthetic routes for diversifying the core pyridinone scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification in drug discovery projects.[5]

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this type of transformation.[6] For more challenging substrates, catalysts with more specialized ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], can offer improved yields.[7]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective and commonly used inorganic bases that are strong enough to facilitate the reaction without promoting unwanted side reactions.[6]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used.[6] The organic solvent solubilizes the starting materials and catalyst, while the water is necessary to dissolve the inorganic base.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-2.5 mmol, 2.0-2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL total volume) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[8]

Parameter Condition Rationale Reference
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Efficient for coupling aryl bromides.[6][7]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Activates boronic acid for transmetalation.[4][6]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1)Solubilizes both organic and inorganic reagents.[6][9]
Temperature 85 - 110 °CProvides thermal energy to overcome activation barriers.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the Pd(0) catalyst.[3]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve.[11] This reaction is invaluable for synthesizing aryl amines, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand.[12] Bulky, electron-rich ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are crucial for facilitating the reductive elimination step that forms the C-N bond.[10][11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain catalyst activity.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 0.05 mmol, 5 mol%), and the base (NaOtBu, 1.4 mmol, 1.4 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) via syringe under an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Caption: A generalized experimental workflow for synthesis and purification.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once purified, the synthesized compounds must be tested for their ability to inhibit the target kinase. A common method is an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀).

General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Assay):
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 100 µM.

  • Reaction Mixture: In a 384-well plate, combine the target kinase, the appropriate substrate (e.g., a specific peptide), and ATP in a kinase buffer solution.

  • Initiation: Add a small volume of the diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ system, for instance, does this by first depleting the remaining ATP, then converting the produced ADP back into ATP, which is then used to drive a luciferase reaction, generating a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase Target Scaffold Type Reported IC₅₀ Reference
Met KinasePyrrolopyridine-Pyridone1.8 nM[13][14]
Flt-3Pyrrolopyridine-Pyridone4 nM[13][14]
VEGFR-2Pyrrolopyridine-Pyridone27 nM[13][14]
PIM-1 KinasePyridothienopyrimidinone1.18 µM[15]
DNA-PKImidazo-pyridin-2-one<10 nM[16]

Table 2: Examples of Potency for Pyridone-Based Kinase Inhibitors.[13][14][15][16]

Conclusion

The 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one scaffold is a powerful starting point for the development of novel kinase inhibitors. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a reliable and efficient framework for generating diverse chemical libraries. By systematically modifying the groups at the 5-position, researchers can fine-tune the pharmacological profile of these molecules to develop potent and selective inhibitors for a range of kinase targets implicated in human disease.

References

  • Zhang, Y., et al. (2021). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Available at: [Link]

  • Kim, K., et al. (2008). "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry. Available at: [Link]

  • Lala, C., et al. (2010). "Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Reich, S. H., et al. (2018). "Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition." Journal of Medicinal Chemistry. Available at: [Link]

  • Leahy, J. J., et al. (2007). "Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases." Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, K., et al. (2008). "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities." PubMed. Available at: [Link]

  • Uchida, K., et al. (2022). "Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE)." Japan Tobacco Inc. Available at: [Link]

  • QuickCompany. (n.d.). "A Process For Purification Of Polycyclic Pyridone Compounds." QuickCompany. Available at: [Link]

  • Golding, B. T., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). "Previously discovered pyridone derivatives as PIM-1 kinase inhibitors." ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Publishing. Available at: [Link]

  • Journal of Medicinal Chemistry. (2008). "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." ACS Publications. Available at: [Link]

  • El-Damasy, A. F., et al. (2024). "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis." Taylor & Francis Online. Available at: [Link]

  • Google Patents. (2012). "Purification method of pyridine and pyridine derivatives." Google Patents.
  • Wikipedia. (n.d.). "Buchwald–Hartwig amination." Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). "Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines." ResearchGate. Available at: [Link]

  • Fares, M., et al. (2018). "Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors." National Institutes of Health. Available at: [Link]

  • Enamine. (n.d.). "Protein Kinase Inhibitors." Enamine. Available at: [Link]

  • Organic Synthesis. (n.d.). "Buchwald-Hartwig Coupling." Organic-synthesis.org. Available at: [Link]

  • Tron, G. C., et al. (2016). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Available at: [Link]

  • ACS Publications. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." ACS Publications. Available at: [Link]

  • MDPI. (2021). "Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors." MDPI. Available at: [Link]

  • University of Rochester. (n.d.). "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." University of Rochester. Available at: [Link]

  • Khan, I., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." MDPI. Available at: [Link]

  • Šačkus, A., et al. (2015). "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]." Chemija. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]

Sources

Method

Catalytic Functionalization of 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one: Application Notes and Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the transition-metal-catalyzed functionalization of the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the transition-metal-catalyzed functionalization of the highly substituted pyridinone scaffold.

Mechanistic Rationale & Substrate Profiling

The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a highly functionalized aza-heterocyclic building block frequently utilized in the design of kinase inhibitors (e.g., BTK inhibitors) and epigenetic modulators[1]. The successful functionalization of this scaffold relies on navigating its complex electronic push-pull system.

The C2-carbonyl group exerts an electron-withdrawing effect, which inherently activates the C5-Br bond toward oxidative addition by palladium(0) species, making it a prime vector for carbon-carbon and carbon-heteroatom bond formation[2]. However, the C3-methylamino group acts as an electron-donating moiety via resonance. This electron donation slightly enriches the electron density of the pyridinone ring, which can increase the activation energy required for the oxidative addition of the C-Br bond compared to unsubstituted analogs.

Consequently, the selection of electron-rich, sterically demanding phosphine ligands (such as dppf or Xantphos) is critical to accelerate the catalytic cycle and prevent catalyst degradation[3]. Furthermore, in Buchwald-Hartwig aminations, the secondary amine at the C3 position introduces a chemoselectivity challenge, as it can act as a competitive nucleophile leading to unwanted double-amidation[3]. Utilizing bidentate ligands with large bite angles enforces a geometry around the palladium center that favors rapid reductive elimination, sterically hindering the coordination of the C3-amine and suppressing off-target pathways[4].

Catalytic Cycle & Reaction Dynamics

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 5-Bromo-pyridinone TransMet Transmetalation Boronic Acid/Amine OxAdd->TransMet + Coupling Partner + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Functionalized Product

Catalytic cycle for the Pd-catalyzed functionalization of 5-bromo-pyridin-2(1H)-ones.

Experimental Workflows

To ensure high yields and reproducibility, the experimental workflow must incorporate strict inert atmosphere techniques and strategic workup procedures to handle the polarity of the pyridinone core.

Workflow Substrate Substrate Prep Degassing Catalyst Catalyst/Ligand Selection Substrate->Catalyst Reaction Cross-Coupling (85-100 °C) Catalyst->Reaction Workup Workup & Purification Reaction->Workup Analysis Characterization (LC-MS, NMR) Workup->Analysis

Step-by-step workflow for the optimization and execution of cross-coupling reactions.

Protocol A: Suzuki-Miyaura C5-Arylation

This protocol utilizes Pd(dppf)Cl2​ to facilitate the C-C bond formation between the C5-position of the pyridinone and various arylboronic acids[1].

Reagents & Materials:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 mmol, 217.06 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridinone substrate, the arylboronic acid, and K2​CO3​ .

  • Atmosphere Exchange: Seal the tube with a septum and evacuate/backfill with Argon three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe. Causality Note: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon to add Pd(dppf)Cl2​ . Re-seal and purge once more.

  • Reaction: Heat the mixture in an oil bath at 85 °C for 12 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material isotope pattern (m/z 217/219, ~1:1 ratio) and the appearance of the desired product mass confirm complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). The aqueous wash removes unreacted boronic acid and inorganic salts. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica gel, EtOAc/Heptane gradient).

Protocol B: Buchwald-Hartwig C5-Amination

This protocol establishes a C-N bond at the C5 position. Xantphos is explicitly chosen to prevent the C3-methylamino group from interfering with the catalytic cycle[3].

Reagents & Materials:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs2​CO3​ (1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a reaction vial with the bromopyridinone, Cs2​CO3​ , Pd2​(dba)3​ , and Xantphos.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane followed by the amine coupling partner.

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Self-Validation Step: Observe the color change. The mixture typically transitions from the deep purple of Pd2​(dba)3​ to a yellowish-brown, indicating the formation of the active Pd(0) -Xantphos species.

  • Workup: Cool the mixture to room temperature and dilute with dichloromethane. Pro-Tip: Diluting the crude extract with heptane can induce selective precipitation of homocoupled boronate/amine byproducts, which can be filtered off prior to chromatography[3]. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Reaction Data

The following table summarizes the expected performance of the protocols across different coupling partners, demonstrating the robustness of the optimized conditions.

EntryReaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Expected Yield (%)
1 Suzuki-MiyauraPhenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8582 - 86
2 Suzuki-Miyaura4-Fluorophenylboronic acid Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8580 - 85
3 Buchwald-HartwigMorpholine Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane10075 - 78
4 Buchwald-HartwigN-Methylpiperazine Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane10070 - 74
References
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.
  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy.
  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the reaction yield and purity of this important synthetic intermediate. The following question-and-answer format provides in-depth technical guidance based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Question: My synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yields in pyridinone synthesis are a common issue that can stem from several factors, including suboptimal reaction conditions, reagent purity, and inefficient purification.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Low Yield: A Step-by-Step Guide
1. Re-evaluate Your Reaction Conditions

The temperature, reaction time, and choice of solvent and base are critical parameters that can significantly impact the yield.

  • Temperature: Excessive heat can lead to the decomposition of reactants or the desired product, while insufficient heat may result in an incomplete reaction. It is advisable to optimize the temperature in small increments of 5-10°C.[1] For some pyridinone syntheses, elevating the reaction temperature to around 100°C has been shown to improve yields.[2]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1] Quenching the reaction too early will leave unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.

  • Solvent and Base Selection: The choice of solvent can influence the solubility of reagents and intermediates, affecting reaction rates. For similar transformations, solvents like toluene and N,N-dimethylformamide (DMF) have been used.[3][4] The base is crucial for deprotonation steps; ensure you are using an appropriate base and that it is fresh and of high purity.

ParameterRecommendationRationale
Temperature Optimize in 5-10°C increments.Balances reaction rate with potential for decomposition.
Reaction Time Monitor by TLC or LC-MS.Ensures the reaction goes to completion without significant byproduct formation.
Solvent Consider solvents like toluene or DMF.Proper solvent choice ensures reactants are in solution and can interact effectively.
Base Use a fresh, high-purity base suitable for the specific reaction step.Incomplete deprotonation can stall the reaction.
2. Scrutinize Starting Material Purity

Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.

  • Purity Verification: Always verify the purity of your starting materials (e.g., 3-amino-5-bromopyridine, methylating agents) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.

  • Purification of Starting Materials: If impurities are detected, purify the starting materials before use through recrystallization, distillation, or column chromatography.

3. Optimize Work-up and Purification

Significant product loss can occur during the work-up and purification stages.[1]

  • Extraction: If your product has some solubility in the aqueous phase, multiple extractions with a suitable organic solvent are recommended to maximize recovery.

  • Column Chromatography: The choice of eluent for column chromatography is critical. A gradient elution may be necessary to separate the product from closely related impurities. Consider using a different stationary phase if separation on silica gel is problematic.

  • Product Stability: Be aware of the potential for product decomposition on silica gel.[1] If this is suspected, alternative purification methods like recrystallization should be explored.

Issue 2: Formation of Significant Impurities

Question: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the common side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies
  • Over-alkylation: In the N-methylation step, there is a risk of over-alkylation, particularly if a strong methylating agent is used in excess or at high temperatures.

    • Mitigation: Carefully control the stoichiometry of the methylating agent. A slow, portion-wise addition can also help to minimize this side reaction.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of functional groups can occur, especially under acidic or basic conditions at elevated temperatures.[5]

    • Mitigation: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Polymerization: Under harsh conditions like high temperatures, some pyridine derivatives can polymerize, leading to the formation of intractable tars.[5]

    • Mitigation: Maintain strict temperature control and avoid localized overheating. Running the reaction at a lower concentration may also be beneficial.[5]

Workflow for Troubleshooting Impurity Formation

Caption: A decision-making workflow for troubleshooting impurity formation.

Experimental Protocols

General Protocol for N-methylation

This protocol is a general guideline and may require optimization for your specific reaction.

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-amino-5-bromo-pyridin-2(1H)-one precursor and a suitable anhydrous solvent (e.g., DMF or toluene).

  • Deprotonation: Cool the mixture in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture again in an ice bath and add the methylating agent (e.g., methyl iodide) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for the Synthesis of a Pyridinone Ring

There are various methods for constructing the pyridinone ring.[6][7] The Hantzsch pyridine synthesis is a classic and versatile method.[8]

  • Condensation: In a suitable solvent, combine an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.

  • Cyclization and Oxidation: The initial condensation product is a dihydropyridine, which is then oxidized to the corresponding pyridine. This oxidation can often be achieved by air or by adding a mild oxidizing agent.

  • Work-up and Purification: After the reaction is complete, the product is isolated by a standard aqueous work-up and purified by recrystallization or column chromatography.

Logical Relationship Diagram for Synthesis Optimization

SynthesisOptimization cluster_conditions Reaction Conditions Start Low Yield or Impure Product CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions RefinePurification Refine Purification Method Start->RefinePurification CheckPurity->OptimizeConditions Temperature Temperature OptimizeConditions->Temperature Time Reaction Time OptimizeConditions->Time Solvent Solvent/Base OptimizeConditions->Solvent HighYieldPureProduct High Yield & Pure Product RefinePurification->HighYieldPureProduct Temperature->HighYieldPureProduct Time->HighYieldPureProduct Solvent->HighYieldPureProduct

Caption: Key areas to address for optimizing the synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

References

  • Technical Support Center: Optimizing Pyridinone Synthesis - Benchchem. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (n.d.).
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (2020).
  • Common side reactions in the synthesis of pyridine-3-carbonitriles - Benchchem. (n.d.).
  • Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst - PMC. (2023).
  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates | The Journal of Organic Chemistry - ACS Publications. (2022).
  • Synthesis of pyridinone with various reactions. - ResearchGate. (n.d.).
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][5]Oxazin-2(3H)-Ones. (n.d.). Retrieved April 5, 2026, from

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011).
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. (n.d.).
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. (n.d.).
  • Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors | Organic Letters - ACS Publications. (2015).
  • A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis - Benchchem. (n.d.).
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017).
  • SYNTHESIS OF 3-AMINOPYRIDINE-2(1H)-ones and 1H-pyrido[2,3-b][1][5]oxazin-2(3H) - Chemistry of Heterocyclic Compounds. (2014). Retrieved April 5, 2026, from

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1 H)-One - PubMed. (2025).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.).
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. (2025).
  • 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one - PubChem. (n.d.).
  • 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 - Sigma-Aldrich. (n.d.).
  • 3-methylpyridin-2-one | C13H13Br2N3O | CID 10738945 - PubChem - NIH. (n.d.).
  • tks | publisher, event organiser, media agency | The reaction of 5-bromo-3-(1-methylpyrrolidine)-ylidene-3H-indole with acidic organic compounds. (2026).
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem. (n.d.).
  • RSC Advances. (n.d.).
  • Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides - Benchchem. (n.d.).
  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols: 6-Bromo-3-hydroxyquinolin-2(1H)-one as a Key Intermediate in Organic Synthesis - Benchchem. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.).

Sources

Optimization

Troubleshooting impurities in 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one cross-coupling

Topic: Troubleshooting Impurities in 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist Welcome to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Impurities in 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed to provide in-depth, practical solutions for common challenges encountered when using 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one as a substrate. Our focus is on identifying and mitigating the formation of key impurities to improve reaction efficiency, yield, and the purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when running cross-coupling reactions with 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one?

When troubleshooting a cross-coupling reaction, the first step is to identify the undesired byproducts. For Suzuki-Miyaura or similar palladium-catalyzed couplings involving your bromopyridinone substrate, you will most likely encounter three major classes of impurities. Identifying them by LC-MS is typically the most straightforward approach.

  • Protodebromination Product: This is the result of the starting material losing its bromine atom and gaining a hydrogen atom. It is a common side reaction in many cross-coupling protocols.[1]

  • Boronic Acid Homocoupling Product: This impurity is a symmetrical biaryl formed from the coupling of two molecules of your boronic acid or ester coupling partner.[2][3] This side reaction is especially prevalent when using palladium(II) catalyst precursors or in the presence of oxygen.[4][5]

  • Hydrolyzed Boronic Acid (Protodeborylation Product): This is the arene or heteroarene corresponding to your boronic acid coupling partner. It results from the cleavage of the carbon-boron bond, often by water, and is a frequent issue with heteroaryl boronic acids.[4][6]

Below is a summary of these common impurities and their characteristics.

Impurity TypeStructure ExampleLikely CauseHow to Identify (LC-MS)
Protodebromination 1-methyl-3-(methylamino)pyridin-2(1H)-oneHydride sources (e.g., certain bases/solvents), high temperatures, or catalyst decomposition.[1]Mass corresponding to [M-Br+H] of the starting material.
Homocoupling Biaryl (R-R) from your boronic acid (R-B(OH)₂)Presence of Pd(II) species, excess oxygen, high concentration of boronic acid.[4][5]Mass corresponding to a dimer of the boronic acid's aryl/heteroaryl group.
Protodeborylation Arene (R-H) from your boronic acid (R-B(OH)₂)Excess water in the reaction, inherent instability of the boronic acid (especially heteroaromatics).[4][6]Mass corresponding to the protonated form of the boronic acid's organic group.
Q2: I'm observing a significant amount of a symmetrical biaryl impurity derived from my boronic acid. What causes this homocoupling, and how can I prevent it?

This is a classic issue in Suzuki-Miyaura coupling. The formation of a homocoupled byproduct (Ar-Ar from Ar-B(OH)₂) is most often traced back to two primary mechanisms: palladium(II)-mediated coupling or oxidative homocoupling.[2][5]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the Pd(II) species can react directly with two molecules of the boronic acid to form the homocoupled dimer and the catalytically active Pd(0).[2][4] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.

  • Oxidative Homocoupling: The presence of oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[4][5]

To diagnose and resolve this issue, follow this troubleshooting workflow.

G cluster_catalyst Catalyst System cluster_atmosphere Reaction Atmosphere cluster_reagents Reagent & Stoichiometry start High Homocoupling Observed catalyst_q Are you using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf))? start->catalyst_q catalyst_s1 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., G3/G4 Buchwald) that cleanly generates Pd(0). catalyst_q->catalyst_s1 Yes catalyst_s2 Proceed to check atmosphere. catalyst_q->catalyst_s2 No atmosphere_q Was the reaction mixture thoroughly degassed? catalyst_s1->atmosphere_q catalyst_s2->atmosphere_q atmosphere_s1 Implement rigorous degassing. Use 3x freeze-pump-thaw cycles or subsurface sparging with Ar/N₂ for 20-30 min. atmosphere_q->atmosphere_s1 No atmosphere_s2 Proceed to check reagents. atmosphere_q->atmosphere_s2 Yes reagents_q Is the boronic acid added all at once? atmosphere_s2->reagents_q reagents_s1 Use slow addition of the boronic acid (e.g., via syringe pump over 30-60 min) to keep its concentration low. reagents_q->reagents_s1 Yes reagents_s2 Consider a more stable boron reagent (e.g., MIDA boronate, organotrifluoroborate). These offer slow release of the boronic acid. reagents_q->reagents_s2 No/Issue Persists G cluster_base Base and Solvent cluster_water Water Content cluster_catalyst Catalyst & Ligand start High Protodebromination Observed base_q Are you using a strong base (e.g., NaOEt, t-BuOK) or a protic solvent? start->base_q base_s1 Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃. Use an aprotic solvent like dioxane, toluene, or DME. base_q->base_s1 Yes base_s2 Proceed to check water content. base_q->base_s2 No water_q Are you using an aqueous base or non-anhydrous solvent? base_s1->water_q base_s2->water_q water_s1 Minimize water. Use anhydrous solvents and a base like K₃PO₄, which is effective with only a few equivalents of water. water_q->water_s1 Yes water_s2 Proceed to check catalyst system. water_q->water_s2 No catalyst_q What type of ligand are you using? water_s2->catalyst_q catalyst_s1 Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These promote the desired reductive elimination step. catalyst_q->catalyst_s1

Caption: Troubleshooting workflow for minimizing protodebromination.
Q4: My reaction is sluggish or stalls with significant starting material remaining. What should I check?

Low or incomplete conversion is a common and frustrating problem. The issue can usually be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for the isolation and crystallization of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one . As a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for the isolation and crystallization of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one . As a highly functionalized heterocyclic intermediate, this molecule presents unique thermodynamic challenges. It features a locked pyridinone core (preventing tautomerization), an H-bond donating secondary amine, a strong H-bond accepting carbonyl, and a polarizable bromine atom capable of highly directional σ-hole interactions[1]. Balancing these competing intermolecular forces is critical for avoiding phase separation and isolating the thermodynamically stable polymorph.

Section 1: Solvent Selection & Polymorphic Control (FAQ)

Q: How do I select a solvent system to target the thermodynamically stable polymorph while avoiding solvate formation?

A: The crystallization pathway is fundamentally dictated by the pre-nucleation clustering of the solute in the solvent[2]. For 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one, the stable crystal lattice relies on maximizing N−H⋅⋅⋅O=C hydrogen bonds and C−Br⋅⋅⋅O=C halogen bonds[1].

If you utilize strongly protic solvents (e.g., methanol, ethanol), the solvent molecules competitively bind to the pyridinone carbonyl and the methylamino proton. This strong solute-solvent interaction creates a high desolvation energy barrier. Consequently, the assembly of the optimal intermolecular hydrogen-bonding network is restricted, which often drives the system toward metastable polymorphs or traps solvent in the lattice to form solvates[3].

  • Causality-Driven Solution: Shift to a moderately polar aprotic solvent (e.g., ethyl acetate or acetone) paired with a non-polar antisolvent (e.g., heptane). Aprotic solvents provide sufficient solubility without aggressively outcompeting the native solute-solute H-bond and halogen-bond networks, significantly lowering the activation barrier for the stable polymorph to nucleate[3].

Section 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: My crystallization yields a sticky emulsion or "oil" instead of a crystalline suspension. What causes this and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[4]. It occurs when the supersaturated solution crosses the liquid-liquid coexistence curve (binodal) before the solubility curve (liquidus) allows for solid nucleation. Because 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one possesses moderate lipophilicity and conformational flexibility, its integration into the crystal lattice can be kinetically hindered at high supersaturation levels[4]. When an antisolvent is added too rapidly, competitive binding forces a rapid dewetting process[5]. The solute separates into a solute-rich oil phase rather than forming a highly ordered crystal[4].

Quantitative Parameters for Bypassing LLPS
Process ParameterHigh Risk (Oiling Out)Optimized Target (Crystallization)Mechanistic Rationale
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minPrevents rapid accumulation of supersaturation, keeping the system below the binodal curve[4].
Seeding Load Unseeded / < 0.5 wt%1.0 - 3.0 wt%Bypasses primary nucleation energy barriers; provides surface area for immediate solute deposition[4].
Antisolvent Dosing Bolus / < 1 hrLinear over 4-6 hrsMaintains the supersaturation ratio ( S ) within the metastable zone during the desolvation phase[5].
Agitation (P/V) Low shearModerate-High shearEnsures rapid micro-mixing of antisolvent, preventing localized pockets of extreme supersaturation[4].
Self-Validating Protocol: Seeded Anti-Solvent Crystallization

To guarantee reproducibility, this protocol utilizes a self-validating feedback loop relying on visual and analytical checkpoints.

  • Dissolution: Dissolve the crude API in Ethyl Acetate (Good Solvent) at 60°C.

    • Validation Check: The solution must be optically clear, confirming complete dissolution and destruction of any metastable thermal history.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble impurities that could act as undesired heterogeneous nucleation sites.

  • Controlled Cooling: Cool the reactor to 45°C at a rate of 0.2 °C/min.

    • Validation Check: The solution must remain clear. If cloudiness appears, the system has crossed the labile limit; heat back to 60°C and adjust the solvent volume.

  • Seeding & Aging: Introduce 2.0 wt% of pure, milled seed crystals of the desired polymorph. Hold the temperature at 45°C for 1 hour.

    • Validation Check: The seed crystals must persist and not dissolve after 15 minutes, validating that the system is accurately positioned within the metastable zone.

  • Antisolvent Dosing: Slowly dose Heptane (Antisolvent) over 5 hours using a programmable syringe pump.

    • Validation Check: Monitor via in-line FBRM (Focused Beam Reflectance Measurement) or periodic sampling. A steady increase in chord length without a spike in fine counts validates crystal growth over secondary nucleation or LLPS[4].

  • Final Isolation: Cool the suspension to 5°C at 0.1 °C/min, filter, and wash the cake with a pre-chilled 1:2 EtOAc/Heptane mixture to displace the mother liquor without dissolving the product.

Section 3: Impurity Rejection

Q: How can I selectively crystallize the target from structurally similar impurities (e.g., unbrominated or overbrominated species)?

A: Halogen bonding is highly directional and its strength is heavily dependent on the polarizability of the specific halogen atom[1]. Unbrominated impurities lack the σ-hole necessary to integrate into the stable C−Br⋅⋅⋅O=C lattice. Conversely, dibrominated species alter the steric bulk and lipophilicity of the molecule. By strictly controlling the final solvent/antisolvent ratio (e.g., maintaining at least 30% EtOAc by volume), the dielectric constant of the mother liquor remains high enough to keep the more polar unbrominated impurity solvated, while the highly ordered, halogen-bonded crystal lattice selectively incorporates the monobrominated target[1].

Section 4: Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude 5-bromo-1-methyl-3- (methylamino)pyridin-2(1H)-one Dissolve Dissolve in Good Solvent (e.g., EtOAc) at 60°C Start->Dissolve Cooling Controlled Cooling to Metastable Zone Dissolve->Cooling Decision1 Does Liquid-Liquid Phase Separation (Oiling Out) Occur? Cooling->Decision1 OilingFix Adjust Trajectory: Lower Supersaturation & Add Seeds Decision1->OilingFix Yes Seeding Introduce 1-2 wt% Seeds at 45°C & Age Decision1->Seeding No OilingFix->Cooling Antisolvent Slow Antisolvent Dosing (e.g., Heptane) Seeding->Antisolvent Decision2 Is the Desired Polymorph Obtained? Antisolvent->Decision2 PolymorphFix Change Solvent H-Bond Donor/Acceptor Capacity Decision2->PolymorphFix No (Solvate/Metastable) Isolate Filter, Wash & Dry High-Purity Crystals Decision2->Isolate Yes (Stable Form) PolymorphFix->Dissolve

Fig 1: Decision matrix for troubleshooting LLPS and polymorphism in pyridinone crystallization.

References

1.[2] Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study - MDPI - 2.[4] Oiling Out in Crystallization - Mettler Toledo - 3.[3] Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - 4.[1] Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks - ACS Publications - 5.[5] Three-Step Mechanism of Antisolvent Crystallization - ACS Publications -

Sources

Optimization

Overcoming steric hindrance in 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one substitutions

Overcoming Steric and Electronic Hindrance in 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Substitutions Welcome to the Technical Support Center. This guide is engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric and Electronic Hindrance in 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one Substitutions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled workflows when attempting substitutions—specifically Palladium-catalyzed cross-couplings—at the C5 position of the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one scaffold.

Working with this specific building block presents a dual challenge: the intrinsic electron-rich nature of the pyridone core slows down oxidative addition, while the C2-carbonyl and C3-methylamino groups create a potent bidentate chelation trap for transition metals. When coupled with sterically demanding nucleophiles or boronic acids, these factors frequently lead to reaction failure.

Mechanistic Insight: The "Chelation Trap" vs. Steric Bulk

To successfully functionalize this scaffold, you must understand the causality behind the failures. The secondary amine at C3 (-NHCH₃) is positioned adjacent to the C2 carbonyl. Together, they form an N,O-coordination motif that readily sequesters Pd(II) intermediates.

When you use standard, small-bite-angle ligands (like PPh₃), the ligand easily dissociates, allowing the pyridone to bind the Palladium center and lock it in an inactive, off-cycle state. Furthermore, the electron-donating C3-amine makes the C5-Br bond less electrophilic, requiring a highly active catalyst to force the initial oxidative addition. To overcome this, you must utilize bulky dialkylbiaryl phosphine ligands. As established by , these sterically demanding ligands prevent the pyridone from adopting the geometry required to chelate the metal, forcing the Palladium to remain in the productive catalytic cycle.

G Substrate 5-Bromo-1-methyl-3- (methylamino)pyridin-2-one + Pd Catalyst OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd Oxidative Addition Trap Off-Cycle Chelation Trap (Pd bound to N3/O2) OxAdd->Trap Small Ligands (PPh3) Transmetal Transmetalation / Amine Binding OxAdd->Transmetal Bulky Ligands (XPhos) Product C5-Substituted Product + Active Pd(0) Transmetal->Product Reductive Elimination Product->Substrate Pd(0) Recycling

Fig 1: Reaction logic showing how bulky ligands prevent off-cycle Pd-chelation by the pyridone core.

Frequently Asked Questions (FAQs) & Troubleshooting Scenarios

Q1: My Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid is stalling at 20% conversion. What is causing this and how do I fix it? A: The stalling is a symptom of slow transmetalation caused by the steric clash between the bulky ortho-substituent and the pyridone ring, exacerbated by catalyst deactivation via the C3-amine. Solution: Abandon first-generation catalysts like Pd(PPh₃)₄. Switch to a pre-catalyst system utilizing XPhos Pd G3 . The bulky biaryl framework of XPhos accelerates reductive elimination and completely blocks the off-cycle coordination to the pyridone core[1][2]. Ensure you are using a biphasic solvent system (e.g., THF/H₂O) to maintain high solubility of the active boronate species.

Q2: I am attempting a Buchwald-Hartwig amination at the C5 position with a bulky secondary amine (e.g., a substituted piperazine). I observe significant protodehalogenation instead of the coupled product. How can I suppress this? A: Protodehalogenation occurs when the transmetalation/amine coordination step is too slow, allowing the Pd(II)-aryl intermediate to pick up a proton from the environment. The electron-rich nature of the 3-(methylamino)pyridone ring makes the Pd(II) intermediate less electrophilic, worsening the steric repulsion of the incoming bulky amine. Solution: Switch your ligand to RuPhos or BrettPhos . As detailed by, these ligands are explicitly designed to accommodate bulky secondary amines and enforce a geometry that dramatically accelerates reductive elimination before side reactions can occur[3][4].

Q3: Should I protect the C3-methylamino group (e.g., with a Boc group) before attempting C5 substitutions to prevent chelation? A: Generally, no. While a Boc group eliminates the chelation risk and reduces the electron density of the ring, it introduces severe steric bulk at the C3 position. Because the pyridone ring is rigid and planar, this added bulk can hinder the approach of the catalyst to the adjacent C5 position. By using modern dialkylbiaryl phosphine ligands, you bypass the chelation issue entirely, saving two synthetic steps (protection and deprotection).

Q4: Can I perform a direct Nucleophilic Aromatic Substitution (SₙAr) on this scaffold? A: No. While the C2-carbonyl provides some electron-withdrawing character, the strongly electron-donating C3-methylamino group neutralizes this effect. The C5 position is far too electron-rich for standard SₙAr with amines or alkoxides. You must rely on transition-metal catalysis.

Quantitative Catalyst Performance Data

The following table summarizes the optimization data for the coupling of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one with a sterically hindered model substrate (2,6-dimethylphenylboronic acid).

Catalyst SystemBaseSolventTemp (°C)Yield (%)Dominant Reaction Pathway
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O10015Off-cycle chelation / Stalling
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O10035Protodehalogenation
Pd₂(dba)₃ + XPhosK₃PO₄Dioxane/H₂O10088Productive cross-coupling
XPhos Pd G3 (2 mol%) K₃PO₄ THF/H₂O (4:1) 80 95 Rapid, clean cross-coupling
Self-Validating Experimental Protocol: Sterically Hindered Suzuki Coupling

This protocol relies on internal milestones to ensure the system is functioning correctly at each phase.

Reagents:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 equiv)

  • Bulky Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (Anhydrous, finely milled) (3.0 equiv)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyridone substrate, the bulky boronic acid, and the XPhos Pd G3 pre-catalyst.

  • Base Addition: Add the finely milled K₃PO₄. Critical Insight: Milling the base increases the surface area, which is vital for the rapid generation of the active boronate complex, preventing the Pd(II) intermediate from stalling.

  • Atmosphere Exchange (Self-Validation Step 1): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Validation: The absence of oxygen prevents the oxidation of the electron-rich XPhos ligand, which would otherwise turn the solution dark black immediately upon solvent addition.

  • Solvent Addition: Add degassed THF and degassed deionized water (4:1 v/v ratio) via syringe. Critical Insight: Water is strictly required to dissolve the K₃PO₄ and facilitate the transmetalation step.

  • Reaction Execution & Monitoring (Self-Validation Step 2): Stir the biphasic mixture vigorously at 80 °C. Monitor the reaction via LC-MS after 2 hours.

    • Validation Milestone: Look for the disappearance of the starting material peak at m/z 217 [M+H]⁺ .

    • Troubleshooting: If m/z 217 remains but the boronic acid mass has disappeared, protodeboronation has occurred. This indicates insufficient water or degraded base. If both starting materials remain, your catalyst was poisoned by oxygen.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Dichloromethane/Methanol gradient).

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. URL:[Link]

Sources

Troubleshooting

Reducing side reactions in 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one N-methylation

Optimizing the Synthesis of 5-bromo-1-methyl-3-(dimethylamino)pyridin-2(1H)-one Welcome to the Technical Support Center for the N-methylation of aminopyridinone derivatives. Converting 5-bromo-1-methyl-3-(methylamino)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing the Synthesis of 5-bromo-1-methyl-3-(dimethylamino)pyridin-2(1H)-one

Welcome to the Technical Support Center for the N-methylation of aminopyridinone derivatives. Converting 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one to its 3-(dimethylamino) counterpart presents unique chemoselectivity challenges. The electron-deficient nature of the 3-amino group on the pyridin-2(1H)-one scaffold 1 often leads to sluggish reactions, while the presence of the 5-bromo substituent introduces the risk of hydrodehalogenation under forcing conditions.

This guide provides field-proven insights, diagnostic workflows, and validated protocols to eliminate side reactions such as over-alkylation and debromination.

Mechanistic Overview & Reaction Pathways

Direct alkylation methods (using methyl iodide or dimethyl sulfate) rely on SN2 kinetics. Because the target tertiary amine is often more nucleophilic than the secondary amine starting material, direct alkylation frequently overshoots, yielding quaternary ammonium salts. Conversely, reductive amination relies on the formation of an iminium ion, which, once reduced to the tertiary amine, cannot readily form another iminium species, inherently preventing over-methylation.

ReactionPathways Substrate 5-bromo-1-methyl-3- (methylamino)pyridin-2(1H)-one Target Target: 3-(dimethylamino) Derivative Substrate->Target CH2O, NaBH(OAc)3 (Chemoselective) Quat Side Rxn: Quaternary Ammonium Salt Substrate->Quat Excess MeI / DMS (Over-alkylation) Debrom Side Rxn: Debromination (Des-bromo impurity) Substrate->Debrom Pd/C + H2 (Hydrodehalogenation)

Fig 1. Reaction pathways and side reactions in aminopyridinone N-methylation.

Diagnostic Decision Tree

Use the following workflow to troubleshoot crude reaction mixtures based on LC-MS analysis.

TroubleshootingLogic Start Identify Primary Impurity via LC-MS Imp1 Over-alkylation (M+15 peak) Start->Imp1 Imp2 Debromination (M-79 peak) Start->Imp2 Imp3 Incomplete Rxn (High SM peak) Start->Imp3 Fix1 Switch to Reductive Amination Imp1->Fix1 Fix2 Avoid Pd/C Catalysts; Use NaBH(OAc)3 Imp2->Fix2 Fix3 Optimize pH (4-5) Add AcOH or TiCl(OiPr)3 Imp3->Fix3

Fig 2. Diagnostic decision tree for troubleshooting N-methylation side reactions.

Frequently Asked Questions (FAQs)

Q: Why am I observing significant quaternary ammonium salt formation? A: When using alkyl halides like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), the reaction follows SN2 kinetics. The newly formed 3-(dimethylamino) product is more electron-rich than the starting secondary amine. Without sufficient steric hindrance, it rapidly undergoes a second alkylation event 2. Solution: Abandon direct alkylation. Switch to a reductive amination protocol using formaldehyde (CH₂O) and a mild hydride donor.

Q: My LC-MS shows a major M-79/M-81 peak. Why is the 5-bromo group degrading? A: This is classic hydrodehalogenation. If you are using classical Eschweiler-Clarke conditions with formic acid at high temperatures, or reductive amination utilizing transition metal catalysts (e.g., Pd/C with H₂), the 5-bromo position on the electron-rich pyridinone ring will be reduced. Solution: Use Sodium triacetoxyborohydride (NaBH(OAc)₃). It is highly chemoselective and will reduce the iminium ion without affecting the aryl bromide 1.

Q: The reductive amination is stalling at 50% conversion. How do I push it to completion? A: The 3-methylamino group on a pyridin-2(1H)-one is weakly nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl and the pyridinone core. The rate-limiting step is the formation of the iminium ion. Solution: Lower the pH to 4-5 using glacial acetic acid (AcOH) to catalyze iminium formation. If the reaction remains sluggish, the addition of a Lewis acid such as TiCl(OiPr)₃ can effectively activate the formaldehyde and drive the condensation step 1.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes of various N-methylation strategies applied to 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

Methylation StrategyReagentsConversion (%)Quaternary Salt (%)Debromination (%)Target Yield (%)
Direct Alkylation MeI (2.0 eq), K₂CO₃, DMF>95%35 - 45%<1%40 - 50%
Direct Alkylation DMS (1.5 eq), DBU, THF>90%25 - 30%<1%55 - 60%
Catalytic Reductive CH₂O (aq), Pd/C, H₂>99%<1%>80% <10%
Optimized Reductive CH₂O (aq), NaBH(OAc)₃, AcOH>98%<1% <1% 85 - 92%
Self-Validating Experimental Protocol: Optimized Reductive Amination

This protocol utilizes NaBH(OAc)₃ to ensure complete N-methylation while suppressing over-alkylation and preserving the 5-bromo substituent. It incorporates a self-validating pH check to prevent product loss.

Reagents:

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 eq)

  • Formaldehyde (37% aqueous solution) (3.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.5 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, round-bottom flask with 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one and suspend it in DCM (0.1 M).

  • Acidic Activation: Add glacial acetic acid (1.5 eq) to the suspension. Stir for 5 minutes at room temperature. Causality: The acid protonates the formaldehyde, increasing its electrophilicity and accelerating the rate-limiting iminium formation.

  • Iminium Formation: Add the 37% aqueous formaldehyde solution (3.0 eq). Stir the mixture for 30 minutes at room temperature.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.5 eq) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS or TLC. Self-Validation: The disappearance of the secondary amine mass (M) and the exclusive appearance of the tertiary amine mass (M+14) confirms complete conversion without quaternary salt formation.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until the bubbling ceases.

  • pH Validation (Critical Step): Check the pH of the aqueous layer. It must be between 8 and 9. Causality: If the pH is too low (<7), the newly formed 3-(dimethylamino) product will remain protonated and soluble in the aqueous layer, destroying your isolated yield.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5-bromo-1-methyl-3-(dimethylamino)pyridin-2(1H)-one.

References
  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • Title: TiCl(OiPr)3 and NaBH(OAc)3: an efficient reagent combination for the reductive amination of aldehydes by electron-deficient amines.
  • Source: ACS Omega (via PubMed Central)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one vs. 5-bromo-2-pyridone

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the subtle electronic and steric differences between closely related building blocks is critical. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the subtle electronic and steric differences between closely related building blocks is critical. This guide provides an in-depth mechanistic comparison between the classic 5-bromo-2-pyridone (Molecule B) and its highly substituted analog, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (Molecule A).

By dissecting their reactivity profiles, this guide equips synthetic chemists with the causality behind catalyst selection, regioselective derivatization, and orthogonal functionalization.

Structural Profiling & Mechanistic Divergence

The fundamental divergence in reactivity between these two scaffolds stems from lactam-lactim tautomerism and the inductive/resonance effects of their substituents.

  • 5-bromo-2-pyridone (Molecule B): This scaffold exists in a dynamic equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. It is a notorious ambident nucleophile. Depending on the solvent, base, and electrophile, alkylation can occur competitively at the N1 or O2 positions[1]. Recent advancements require highly specific micellar aqueous systems or Brønsted acid catalysis to force acceptable regioselectivity[2][3]. Furthermore, during palladium-catalyzed cross-couplings, the unprotected N-H can coordinate to the metal center or undergo competing Buchwald-Hartwig amination[4].

  • 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (Molecule A): The N1-methylation permanently locks the molecule in the lactam conformation, entirely bypassing the N- vs. O-alkylation dilemma. However, the addition of the C3-methylamino group introduces two new variables:

    • Electronic Deactivation: The C3 secondary amine is an electron-donating group (EDG). Through resonance (+M effect) and inductive effects across the conjugated system, it increases the electron density of the pyridone ring. This makes the C5-Br bond more electron-rich, thereby increasing the activation energy required for the oxidative addition of Pd(0).

    • Chelation Potential: The adjacent C3-amine and C2-carbonyl oxygen can act as a bidentate ligand, potentially sequestering palladium into a stable, catalytically dead square-planar Pd(II) complex.

StructuralComparison cluster_MolB 5-bromo-2-pyridone cluster_MolA 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one B_NH Free N-H (Ambident Nucleophile) B_Br C5-Bromine (Cross-Coupling Site) B_NH->B_Br Inductive pull A_NMe N1-Methyl (Locked Lactam) A_Br C5-Bromine (Deactivated by C3-EDG) A_NHMe C3-Methylamino (EDG / Nucleophile) A_NHMe->A_Br Resonance (+M)

Electronic and structural comparison of the two pyridone scaffolds.

Quantitative Data Comparison

The table below summarizes the empirical differences in reactivity, guiding the selection of appropriate reaction conditions.

Property5-bromo-2-pyridone5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
Tautomerism Yes (Lactam ⇌ Lactim)No (Locked Lactam)
Nucleophilic Sites N1, O2 (Ambident)C3-Amine (Secondary)
Pd-Catalyst Poisoning Risk High (Free N-H, Pyridonate formation)Moderate to High (C3-Amine/C2-Carbonyl chelation)
Oxidative Addition Kinetics Fast (Requires N-protection first)Slower (Electron-rich ring + steric/coordination effects)
Orthogonal Handles None (Requires sequential protection)C3-Amine (Acylation, Reductive Amination)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to confirm mechanistic hypotheses (e.g., catalyst poisoning vs. successful oxidative addition) before proceeding to workup.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of Molecule A

Causality: Because the C3-methylamino group enriches the ring electronically and poses a chelation risk, standard catalysts like Pd(dppf)Cl₂ often stall. We utilize Pd₂(dba)₃ with XPhos. The extreme steric bulk of XPhos prevents the substrate from forming a stable bidentate chelate with Pd(II), while its electron-rich nature forces oxidative addition into the deactivated C5-Br bond.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5.0 mol%).

  • Atmospheric Control (Critical): Purge the flask with N₂ via three vacuum/backfill cycles. Causality: XPhos is highly susceptible to oxidation; any residual O₂ will convert it to the phosphine oxide, instantly killing the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Heat the biphasic mixture to 90 °C under vigorous stirring.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe, quench in 1 mL of MeCN, filter, and analyze via LC-MS at 254 nm.

    • System Validation: If conversion is <10%, substrate chelation is outcompeting the ligand. Validate by checking for the mass of the unreacted bromide. If conversion is >75%, the XPhos bulk has successfully maintained the active Pd(0)/Pd(II) cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

SuzukiWorkflow Start Select Pyridone Substrate Decision Is N1 Protected? Start->Decision PathB No (5-bromo-2-pyridone) Decision->PathB Mol B PathA Yes (Molecule A) Decision->PathA Mol A Protect Add N-Protection Step (e.g., SEM-Cl, NaH) PathB->Protect CatalystA Use Highly Active Pd Catalyst (e.g., Pd2(dba)3 / XPhos) Due to C3-EDG Deactivation PathA->CatalystA CatalystB Standard Pd Catalyst (e.g., Pd(dppf)Cl2) Protect->CatalystB LCMS Self-Validation: LC-MS Check at 2h CatalystA->LCMS CatalystB->LCMS

Decision tree and validation workflow for pyridone cross-coupling.

Protocol B: Orthogonal C3-Amine Acylation (Molecule A)

Causality: Unlike 5-bromo-2-pyridone, which requires careful tuning of solvent polarity and counterions to control N- vs. O-alkylation[1][5], Molecule A provides a clean, orthogonal nucleophilic handle at the C3-secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve Molecule A (1.0 equiv) in anhydrous DCM (0.3 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 equiv) dropwise over 5 minutes. Causality: Slow addition at low temperatures prevents potential over-acylation or localized exothermic degradation.

  • Validation Checkpoint (30 Minutes): Spot the reaction mixture against the starting material on a TLC plate (Eluent: 50% EtOAc in Hexanes).

    • System Validation: The conversion of the secondary amine to an amide removes a hydrogen-bond donor, significantly decreasing the polarity of the molecule. A successful reaction is validated by the complete disappearance of the low-Rf starting material and the emergence of a distinct, high-Rf product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual DIPEA, dry over MgSO₄, and concentrate in vacuo.

Sources

Comparative

A Comparative Guide to HPLC Validation for Purity Assessment of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) validation strategies for assessing the purity of the novel heterocyclic compound, 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one. The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4]

The guide will compare a rapid, high-throughput screening method against a comprehensive, high-resolution stability-indicating method. This comparative approach is designed to equip the reader with the rationale to select and tailor a validation strategy that aligns with the specific phase and requirements of their drug development process.

Introduction: The Critical Role of Purity in Drug Development

The compound 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds with significant interest in medicinal chemistry. The purity of such a candidate molecule is a critical quality attribute (CQA) that can directly impact its pharmacological and toxicological profile. Even minute impurities can alter therapeutic effects or introduce safety risks.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the qualitative and quantitative assessment of drug purity.[5][6] A validated HPLC method provides a high degree of assurance that the measurements are accurate, precise, and specific for the intended analyte.[6] This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methods, a common and versatile approach for the analysis of aromatic nitrogen heterocycles.[7][8][9]

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are proposed and compared:

  • Method A: Rapid Quality Control (QC) Screening. This method is designed for high-throughput analysis, ideal for in-process controls or rapid library screening where speed is paramount. It typically employs a shorter column and a faster gradient elution.

  • Method B: High-Resolution Stability-Indicating Method (SIM). This method is developed to be a stability-indicating analytical procedure, capable of separating the API from its potential degradation products and process-related impurities.[5][10][11][12] It utilizes a longer column and a shallower gradient to achieve maximum resolution, which is essential for regulatory submissions and shelf-life studies.[10][11]

The selection between these methods is a strategic decision based on the intended application, balancing the need for speed against the requirement for comprehensive impurity profiling.

Experimental Design and Protocols

Chromatographic Conditions

The following table outlines the proposed chromatographic conditions for both methods. The choice of a C18 column is based on its wide applicability for moderately polar heterocyclic compounds. The mobile phase, consisting of an acetate buffer and acetonitrile, is a common choice for RP-HPLC, providing good peak shape and resolution.[13]

ParameterMethod A: Rapid QC ScreeningMethod B: High-Resolution SIMRationale
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3.5 µmA shorter column reduces run time; a longer column enhances separation efficiency.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.010 mM Ammonium Acetate, pH 5.0Provides buffering capacity and is MS-compatible if needed.
Mobile Phase B AcetonitrileAcetonitrileA common organic modifier in RP-HPLC.
Gradient 5% to 95% B in 5 minutes10% to 70% B in 20 minutesA fast gradient allows for rapid elution; a shallow gradient improves resolution of closely eluting peaks.
Flow Rate 1.2 mL/min1.0 mL/minA higher flow rate shortens analysis time.
Detection UV at 265 nmUV at 265 nmWavelength selected based on the UV absorbance maximum of the analyte.
Column Temp. 35 °C40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL10 µLAdjusted based on column volume and desired sensitivity.
Validation Workflow

The validation of an analytical procedure is a systematic process to confirm its suitability for the intended purpose.[6] The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Ongoing Verification Dev Method Optimization Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis SST->Routine

Caption: A typical workflow for HPLC method validation, from development to routine use.

Detailed Validation Protocols

The following protocols outline the experimental procedures for validating the key performance characteristics of an HPLC method for purity assessment.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a stability-indicating method, this is demonstrated through forced degradation studies.[12][14]

Protocol:

  • Prepare solutions of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one at a concentration of 1 mg/mL.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using the HPLC method.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally homogeneous.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Protocol:

  • Prepare a stock solution of the analyte at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., for an impurity method, this might be from the Limit of Quantitation to 120% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.[1][6] It is often assessed by spike recovery experiments.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[6]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different HPLC system.

  • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments. The RSD should typically be ≤ 2%.[15]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

  • Analyze the system suitability sample under each of these modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The system suitability criteria should still be met.

Comparative Performance Data

The following tables present hypothetical but realistic data comparing the performance of Method A and Method B across the key validation parameters.

Table 1: System Suitability and Specificity Comparison

ParameterMethod A: Rapid QC ScreeningMethod B: High-Resolution SIMAcceptance Criteria
Run Time ~7 minutes~25 minutesN/A
Resolution (Rs) between API and closest impurity 1.8> 3.0Rs > 1.5
Tailing Factor (Tf) 1.21.1Tf ≤ 2.0
Theoretical Plates (N) > 3000> 10000N > 2000
Peak Purity (Forced Degradation) Pass (for major degradants)Pass (baseline separation of all degradants)Pass

Table 2: Comparison of Validation Parameters

ParameterMethod A: Rapid QC ScreeningMethod B: High-Resolution SIMICH Guideline
Linearity (r²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 100.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%0.4%≤ 2.0%
Precision (Intermediate RSD) 1.2%0.7%≤ 2.0%
LOQ (% of 1 mg/mL) 0.05%0.01%Reportable
Robustness PassedPassedSystem suitability criteria met

Discussion and Interpretation

The data clearly illustrates the trade-offs between the two methods.

  • Method A (Rapid QC) is significantly faster, making it suitable for applications where throughput is critical. While it meets all fundamental validation criteria, its lower resolving power (Rs = 1.8) might not be sufficient to separate all potential co-eluting impurities, which could be a risk for final product release testing. Its higher LOQ indicates lower sensitivity compared to Method B.

  • Method B (High-Resolution SIM) provides superior separation (Rs > 3.0), ensuring a more accurate and reliable purity assessment.[14] The baseline separation of all degradation products in the forced degradation study confirms its stability-indicating nature.[10][12] The lower RSD values in precision studies and the lower LOQ demonstrate a higher degree of reliability and sensitivity. This level of rigor is essential for regulatory submissions, stability studies, and final product quality control.

The relationship between the key validation parameters can be visualized as follows:

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key HPLC validation parameters.

Conclusion and Recommendations

The choice between a rapid screening method and a high-resolution stability-indicating method for the purity analysis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is contingent on the specific application within the drug development lifecycle.

  • Method A is recommended for early-stage development, such as reaction monitoring or high-throughput screening, where speed and relative purity are the primary concerns.

  • Method B is the required standard for late-stage development, formal stability studies, and final product release testing. Its validated stability-indicating properties provide the necessary confidence in the purity data for regulatory filings and ensure patient safety.

Ultimately, a well-characterized and thoroughly validated HPLC method is not merely a regulatory requirement but a fundamental component of robust pharmaceutical science. It provides the reliable data necessary to make informed decisions throughout the drug development process, ensuring the quality and integrity of the final product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • CAS#:1147531-16-5 | 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one. Chemsrc. [Link]

  • 5-Bromo-1-methylpyridin-2(1H)-one. PubChem. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Validation Hplc Techniques Pharmaceutical Analysis. Medium. [Link]

  • 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one. PubChem. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM... Journal of Food and Drug Analysis. [Link]

  • The Use of RP-HPLC for Separation of Polycyclic Aromatic Nitrogen Heterocycles. Masaryk University. [Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. ORBi. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • 3-methylpyridin-2-one. PubChem. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one: QqQ (CID) vs. Orbitrap (HCD)

Pyridin-2(1H)-one derivatives serve as foundational scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs [3]. When optimizing the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridin-2(1H)-one derivatives serve as foundational scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs [3]. When optimizing the pharmacokinetic properties of these candidates, halogenation—specifically bromination—is commonly employed to improve metabolic stability and target affinity.

For drug development professionals, accurately characterizing the structural integrity and metabolic fate of compounds like 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one requires robust mass spectrometry (MS) workflows. This guide provides an in-depth, objective comparison of two dominant fragmentation platforms: Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Higher-energy Collisional Dissociation (HCD) on a High-Resolution Orbitrap.

By analyzing the mechanistic causality behind the fragmentation of this specific brominated pyridinone, this guide establishes a self-validating analytical framework for structural elucidation and quantitative bioanalysis.

Structural & Isotopic Profiling: The Bromine Advantage

Before initiating fragmentation, we must exploit the compound's inherent isotopic signature. The presence of the bromine atom at the C5 position provides a highly diagnostic mass spectral footprint. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Under positive Electrospray Ionization (ESI+), protonation occurs preferentially at the basic exocyclic methylamino group at C3, yielding two distinct precursor ions:

  • [M+H] + ( 79 Br): m/z 216.9976

  • [M+H] + ( 81 Br): m/z 218.9956

Causality in Method Design: This isotopic doublet is not just an observation; it is a critical tool for data validation. Any downstream product ion that retains the bromine atom will preserve this ~2 Da mass difference and 1:1 intensity ratio, allowing analysts to instantly distinguish between debrominated fragments and intact core structures.

Platform Comparison: CID (QqQ) vs. HCD (Orbitrap)

The choice of mass analyzer and collision cell architecture fundamentally alters the energy deposition and subsequent fragmentation pathways of small molecules [2].

  • Triple Quadrupole CID: Utilizes a localized collision cell where precursor ions undergo relatively low-energy, single-step collisions with neutral gas (e.g., Argon). This typically results in the cleavage of the most labile bonds, making it highly reproducible and ideal for Selected Reaction Monitoring (SRM) quantitation.

  • Orbitrap HCD: Employs beam-type collisional activation in an ion-routing multipole [1]. HCD imparts higher kinetic energy, driving multi-step, iterative fragmentation events. Crucially, HCD overcomes the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing the detection of low m/z diagnostic fragments (like the cleaved methylamine group) [1][2].

Performance Comparison Data
ParameterQqQ (CID)Orbitrap (HCD)Analytical Advantage for Pyridinones
Mass Accuracy Nominal (~0.1 Da)High-Resolution (<3 ppm)HCD allows exact mass determination of isobaric fragments (e.g., distinguishing CO loss from N2 loss).
Energy Deposition Low to ModerateModerate to HighHCD drives secondary ring-opening events; CID preserves primary structural losses.
Low-Mass Cutoff None (in QqQ)None (Beam-type)Both platforms can detect the m/z 32 methylamine fragment, but HCD provides exact mass confirmation.
Primary Use Case High-throughput PK quantitationMetabolite ID & Structural ElucidationCID offers superior duty cycle for quantitation; HCD offers superior structural depth.

Fragmentation Pathways & Mechanistic Logic

The fragmentation of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is governed by the relative bond dissociation energies of its functional groups. Understanding why these bonds break dictates how we interpret the spectra.

  • Loss of Methylamine (-31.04 Da): The most labile moiety is the secondary amine at C3. Cleavage of the C3-N bond results in the loss of CH 3​ NH 2​ , yielding a highly abundant fragment at m/z 185.95 ( 79 Br) and 187.95 ( 81 Br). This is the dominant pathway in low-energy CID.

  • Loss of Carbon Monoxide (-27.99 Da): A hallmark of pyridin-2(1H)-ones is the contraction of the six-membered ring via the expulsion of CO from the C2 position. This yields a five-membered pyrrole-like intermediate.

  • Homolytic Cleavage of Bromine (-78.92 / -80.92 Da): The C-Br bond is relatively strong. Its cleavage typically requires the higher energy deposition provided by HCD, resulting in a debrominated product ion at m/z 138.08. The sudden disappearance of the 1:1 isotopic doublet in this fragment confirms the loss of the halogen.

FragmentationLogic Precursor [M+H]+ m/z 217.0 / 219.0 (79Br / 81Br) LossMethylamine - CH3NH2 (-31 Da) m/z 186.0 / 188.0 Precursor->LossMethylamine HCD/CID LossCO - CO (-28 Da) m/z 189.0 / 191.0 Precursor->LossCO HCD/CID LossBr - Br• (-79 / -81 Da) m/z 138.1 Precursor->LossBr HCD SecLossCO - CO (-28 Da) m/z 158.0 / 160.0 LossMethylamine->SecLossCO HCD (Multi-step) SecLossBr - Br• (-79 / -81 Da) m/z 110.1 LossCO->SecLossBr HCD (Multi-step)

Fig 1: Logical fragmentation pathways of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or structural assays, the analytical protocol must be self-validating. The following LC-MS/MS workflow embeds logical gates that automatically flag false positives or isobaric interferences.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Extract the compound from the biological matrix using protein precipitation (3:1 Acetonitrile:Plasma).

  • Causality: Acetonitrile effectively denatures proteins while maintaining the solubility of the polar pyridinone core, ensuring high recovery rates.

Step 2: UHPLC Separation

  • Column: Polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Standard C18 columns often suffer from "phase collapse" or poor retention of polar pyridinones. A polar-embedded stationary phase provides secondary hydrogen-bonding interactions, ensuring adequate retention (k' > 2) away from the solvent front where ion suppression occurs. The formic acid drives the equilibrium toward the protonated [M+H] + state.

Step 3: MS Acquisition (HCD Orbitrap Example)

  • Operate in targeted MS2 (PRM) mode. Isolate the precursor window at m/z 218.0 with a wide isolation width (3.0 Th) to intentionally capture both the 79 Br and 81 Br isotopes simultaneously.

  • Apply a Normalized Collision Energy (NCE) ramp of 25%, 35%, and 45%.

Step 4: The Self-Validation Gate (Data Analysis)

  • The Logic: For a peak to be positively identified as the target compound, the extracted ion chromatograms (XIC) of the primary fragments (m/z 185.95 and 187.95) must perfectly co-elute (retention time Δ < 0.02 min), and their integrated area ratio must fall between 0.95 and 1.05.

  • Causality: If an isobaric interference co-elutes, it will not possess the exact 1:1 isotopic ratio of bromine. If the ratio fails this validation gate, the software automatically flags the sample, preventing false-positive quantification.

Workflow SamplePrep Sample Prep Protein Precipitation LC UHPLC Separation Polar-Embedded C18 SamplePrep->LC Ionization ESI(+) Isotope Profiling LC->Ionization Frag Fragmentation CID vs HCD Ionization->Frag Data Data Analysis Self-Validating Logic Frag->Data

Fig 2: Self-validating LC-MS/MS experimental workflow for pyridinone analysis.

Quantitative Fragment Comparison Table

The following table summarizes the expected exact masses and relative abundances based on the fragmentation platform used. This serves as a reference for method development.

Fragment AssignmentExact Mass (m/z)Isotopic SignatureRelative Abundance (CID, 20 eV)Relative Abundance (HCD, NCE 40)
[M+H]+ Precursor 216.9976 / 218.99561:1 Doublet10% (Residual)0% (Depleted)
[M+H - CH 3​ NH 2​ ]+ 185.9554 / 187.95341:1 Doublet100% (Base Peak) 45%
[M+H - CO]+ 189.0027 / 191.00071:1 Doublet15%30%
[M+H - Br•]+ 138.0793Singlet< 5%100% (Base Peak)
[M+H - CH 3​ NH 2​
  • CO]+
157.9605 / 159.95851:1 DoubletNot Detected60%

Interpretation: For routine PK monitoring on a QqQ, the transition 217.0 186.0 (CID) is optimal due to its high yield at low collision energies. Conversely, for structural elucidation or metabolite identification, HCD is required to drive the molecule down to the debrominated core (m/z 138.0793), confirming the exact localization of metabolic modifications.

References

  • ACS Publications. "CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation." Journal of Proteome Research, 2021. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2021. Available at:[Link]

Comparative

Comparing the electrophilicity of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one and its chloro analogue

Executive Summary The 2-pyridone scaffold is a highly versatile pharmacophore, frequently utilized in the development of antimicrobial, antiproliferative, and neuroprotective agents [2]. When functionalizing these scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone scaffold is a highly versatile pharmacophore, frequently utilized in the development of antimicrobial, antiproliferative, and neuroprotective agents [2]. When functionalizing these scaffolds during late-stage drug development, the C5 position serves as a critical synthetic handle. This guide provides an objective, mechanistically grounded comparison of the electrophilicity of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one and its 5-chloro analogue . By understanding the electronic push-pull dynamics of this specific system, researchers can rationally select the appropriate halogen analogue and catalyst system for their cross-coupling or substitution workflows.

Mechanistic Causality: Electronic Push-Pull Dynamics

To evaluate the electrophilicity of these molecules, one must first analyze the electronic environment of the 1-methyl-3-(methylamino)pyridin-2(1H)-one core.

  • The Electronic "Push": Both the N1-methyl group and the C3-methylamino group are strongly electron-donating. The methylamino group, in particular, pushes electron density into the conjugated π -system via a strong resonance (+M) effect.

  • The Electronic "Pull": The C5 halogen (bromo or chloro) pulls electron density via its inductive (-I) effect, creating a localized electrophilic site.

Causality in Reactivity: The overwhelming electron-rich nature of the pyridone ring fundamentally dictates its reactivity profile. It severely dampens the ground-state electrophilicity of the ring towards incoming nucleophiles (rendering classical Nucleophilic Aromatic Substitution highly unfavorable), while simultaneously enriching the ring to facilitate the oxidative addition of low-valent transition metals [1].

G Title Electrophilicity Pathways: 5-Bromo vs. 5-Chloro Pyridones Core 1-Methyl-3-(methylamino) pyridin-2(1H)-one Core (Electron-Rich System) Br_Node 5-Bromo Analogue Weak C-Br Bond Core->Br_Node Cl_Node 5-Chloro Analogue Strong C-Cl Bond Core->Cl_Node Br_Pd High Electrophilicity (Pd Oxidative Addition) Br_Node->Br_Pd Br_SNAr Low Electrophilicity (SNAr) Br_Node->Br_SNAr Cl_Pd Low Electrophilicity (Requires XPhos) Cl_Node->Cl_Pd Cl_SNAr Marginally Better SNAr (Stronger -I Effect) Cl_Node->Cl_SNAr

Diagram 1: Divergent electrophilic reactivity pathways of 5-bromo and 5-chloro pyridone analogues.

Electrophilicity in Transition-Metal Catalysis (Cross-Coupling)

When evaluating electrophilicity towards transition metals (e.g., Pd(0) or Ni(0)), the bond dissociation energy (BDE) of the carbon-halogen bond is the dominant factor. The rate-determining step is typically the oxidative addition of the metal into the C-X bond.

  • 5-Bromo Analogue: The C-Br bond has a relatively low BDE (~280 kJ/mol). Consequently, the bromo analogue is a highly competent electrophile. It readily undergoes oxidative addition with standard, commercially available palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) under mild conditions.

  • 5-Chloro Analogue: The C-Cl bond is significantly stronger (~330 kJ/mol). The chloro analogue acts as a poor electrophile for standard oxidative addition. To force the reaction, highly electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are required to increase the electron density on the palladium center, thereby lowering the activation barrier for C-Cl insertion [3].

Electrophilicity in Nucleophilic Aromatic Substitution (SNAr)

In classical SNAr reactions, the nucleophile attacks the halogen-bearing carbon to form a negatively charged Meisenheimer complex.

Because the 3-(methylamino) group heavily donates electron density into the ring, both analogues are exceptionally poor electrophiles for SNAr. However, if forced under harsh conditions, the 5-chloro analogue exhibits marginally higher electrophilicity. Chlorine is more electronegative than bromine, exerting a stronger inductive (-I) effect that slightly decreases the electron density at C5 and better stabilizes the anionic transition state during the rate-determining addition step.

Quantitative Data Comparison

The following table summarizes the comparative electrophilic performance of both analogues under standard synthetic conditions.

Property / Reaction Type5-Bromo Analogue5-Chloro Analogue
C-X Bond Dissociation Energy ~280 kJ/mol~330 kJ/mol
Electrophilicity (Pd(0) Insertion) HighLow
Standard Suzuki Catalyst System Pd(dppf)Cl2 / K2CO3Pd2(dba)3 / XPhos / Cs2CO3
Typical Suzuki Coupling Yield 85 - 95% (Standard conditions)< 20% (Standard) / 70-85% (XPhos)
Electrophilicity (SNAr) Extremely PoorPoor (Slightly better due to -I effect)
Primary Synthetic Utility Broad, versatile cross-couplingSelective late-stage functionalization

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the cross-coupling of the 5-bromo analogue incorporates an internal standard (IS) to create a self-validating system.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl2): The bidentate nature of the dppf ligand prevents the basic 3-(methylamino) group of the substrate from competitively chelating and poisoning the palladium center.

  • Solvent System (1,4-Dioxane/H2O 4:1): Dioxane solubilizes the highly polar pyridone core, while water is essential to dissolve the inorganic base (K2CO3) and accelerate transmetalation by forming the reactive trihydroxyboronate intermediate.

  • Validation (Biphenyl IS): Biphenyl is inert under Suzuki conditions and highly UV-active. By tracking the product-to-biphenyl ratio via HPLC, researchers can calculate absolute conversion rates independent of injection volume variations.

Workflow S1 1. Preparation Add Substrate, Boronic Acid, Pd(dppf)Cl2, & Base S2 2. Internal Standard Spike with Biphenyl (0.5 eq) for absolute quantification S1->S2 S3 3. Reaction 1,4-Dioxane/H2O (4:1) 80°C, N2 Atmosphere S2->S3 S4 4. Self-Validation HPLC Aliquots at 1h, 2h, 4h Track Product/IS Ratio S3->S4

Diagram 2: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (1.0 mmol), the desired aryl boronic acid (1.2 mmol), K2CO3 (2.5 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Internal Standard Addition: Add exactly 0.5 mmol of biphenyl to the flask. This will serve as the invariant reference peak for HPLC monitoring.

  • Solvent Addition & Degassing: Add 5 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Seal the flask and purge with nitrogen via three vacuum/backfill cycles.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath with vigorous stirring.

  • Self-Validation (Sampling): At t = 1h, 2h, and 4h, withdraw a 50 µL aliquot using a nitrogen-flushed syringe. Quench the aliquot in 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC.

  • Data Analysis: Calculate the reaction conversion by comparing the integrated area of the newly formed product peak against the constant area of the biphenyl internal standard peak.

References

  • A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Journal of Saudi Chemical Society (via ResearchGate) URL:[Link]

Validation

Benchmarking 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (BMMAP) as a Ligand Precursor in Organometallic Chemistry

Executive Summary & Structural Causality In modern organometallic catalysis, the rational design of bidentate N,O-ligands is critical for tuning the electronic and steric environment of transition metal centers [1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern organometallic catalysis, the rational design of bidentate N,O-ligands is critical for tuning the electronic and steric environment of transition metal centers [1]. While the 3-aminopyridin-2-one scaffold is widely recognized in medicinal chemistry for kinase inhibition [2], its application as a highly modular ligand precursor in homogeneous catalysis offers unprecedented advantages [3].

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one (BMMAP) is engineered with three specific structural causalities:

  • 1-Methylation: Locks the molecule in the pyridin-2-one tautomeric form. This ensures the C2=O acts as a predictable, hard oxygen donor rather than a tautomerizing hydroxyl group, preventing unpredictable catalyst resting states.

  • 3-(Methylamino) Substitution: Provides a soft, secondary amine nitrogen donor. The resulting N,O-chelation forms a stable 5-membered metallacycle. The hemilability of this N,O-system allows the ligand to dynamically open a coordination site during the catalytic cycle (e.g., during oxidative addition) while stabilizing the resting state [4].

  • 5-Bromo Functionalization: Serves as a chemo-orthogonal synthetic handle. It allows for post-complexation cross-coupling to immobilize the catalyst onto solid supports (like mesoporous silica) without disrupting the primary N,O-coordination sphere.

Objective Benchmarking: BMMAP vs. Traditional Ligands

To objectively evaluate BMMAP, we benchmark it against two industry-standard bidentate ligands in a Palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides:

  • 8-Hydroxyquinoline (8-HQ): A classic N,O-donor. It forms highly stable, rigid complexes but lacks hemilability, often resulting in lower turnover frequencies (TOF) due to a sluggish reductive elimination step.

  • 2,2'-Bipyridine (bpy): A benchmark N,N-donor. While excellent at stabilizing Pd(0) intermediates via π -backbonding, its strong σ -donation can over-stabilize the catalyst, requiring higher temperatures for activation.

Quantitative Performance Data

The following standardized assay evaluates the coupling of 4-chlorotoluene with phenylboronic acid (0.5 mol% Pd, K2CO3, 1,4-dioxane, 80 °C, 12 h).

Ligand SystemLigand TypeCoordinationYield (%)TONTOF (h⁻¹)Catalyst Immobilization Capability
BMMAP AminopyridinoneHemilabile N,O94% 188 15.6 Yes (via 5-Bromo handle)
8-HQ QuinolinolRigid N,O62%12410.3No (Requires scaffold redesign)
bpy BipyridineRigid N,N41%826.8No (Requires scaffold redesign)

Data Insight: BMMAP outperforms traditional ligands due to its hemilabile N,O-coordination, which accelerates the rate-limiting reductive elimination step while maintaining catalyst longevity.

Experimental Protocols & Self-Validating Workflows

As a self-validating system, every step in these protocols includes an internal checkpoint to ensure intrinsic catalytic conversion is measured independently of isolation errors.

Protocol 1: Synthesis of the Pd(II)-BMMAP Precatalyst

Causality: We utilize Pd(OAc)₂ as the metal source because the acetate ligands act as internal bases to facilitate the deprotonation of the secondary amine, driving the formation of the N,O-chelate.

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (1.0 equiv) and BMMAP (1.05 equiv).

  • Solvation: Add anhydrous dichloromethane (DCM). Causality: DCM is chosen over coordinating solvents like THF to prevent solvent competition during the initial chelation phase.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation (Self-Validating Checkpoint): Monitor the reaction via ¹H NMR. Successful coordination is validated by a significant downfield shift of the N-methyl protons (from ~2.8 ppm to ~3.2 ppm) due to the electron-withdrawing effect of the Pd(II) center. A color shift from pale yellow to deep orange visually confirms the charge-transfer complex formation.

  • Isolation: Precipitate the complex using cold diethyl ether, filter, and dry under a vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a reaction vial, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd-BMMAP precatalyst (0.5 mol%).

  • Solvent Choice: Add 3 mL of 1,4-dioxane. Causality: 1,4-dioxane is selected over toluene because its higher polarity better solvates the highly polar Pd-BMMAP intermediates, preventing premature catalyst precipitation.

  • Reaction: Heat at 80 °C for 12 hours under vigorous stirring.

  • Validation (Self-Validating Checkpoint): Upon cooling, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Extract an aliquot for ¹H NMR. This allows for immediate, quantitative yield determination before column chromatography, validating the intrinsic catalytic conversion independently of isolation losses.

Mechanistic Pathway Visualization

The following diagram illustrates the dynamic role of the BMMAP ligand during the catalytic cycle. The hemilability of the N,O-chelate is crucial for accommodating the bulky transition states during transmetalation and reductive elimination.

Pathway A Pd(OAc)2 + BMMAP (Resting Precatalyst) B Active Pd(0)-BMMAP (Hemilabile N,O-Chelate) A->B Reduction (Base/Heat) C Oxidative Addition (Ar-Cl Cleavage) B->C Ar-Cl Coordination D Transmetalation (Ar'-B(OH)2) C->D Halide Exchange E Reductive Elimination (Product Release) D->E N,O-Ligand Shift E->B Ar-Ar' Turnover

Figure 1: Catalytic cycle of Pd-BMMAP highlighting the hemilabile N,O-ligand effect.

References

  • Carbohydrate Complexes of Platinum-Group Metals. Chemical Reviews - ACS Publications.[Link]

  • Deconstructive Cycloaromatization Strategy toward N,O-Bidentate Ligands from Indolizines and Cyclopropenones. Organic Letters - ACS Publications.[Link]

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI Molecules.[Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold. Bioorganic & Medicinal Chemistry - PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one proper disposal procedures

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling complex active pharmaceutical ingredient (API) intermediates. 5-bromo-1-methyl-3-(methylamino)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling complex active pharmaceutical ingredient (API) intermediates. 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a brominated N-heterocycle that requires strict operational discipline. Because it contains both a halogen (bromine) and a nitrogenous ring, its thermal degradation profile presents unique environmental and safety hazards that dictate its lifecycle from bench to disposal.

This guide provides the definitive, step-by-step operational and disposal methodologies required to handle this compound safely, ensuring regulatory compliance and laboratory integrity.

Physicochemical & Hazard Profiling

Before executing any physical handling, it is critical to understand the quantitative parameters that govern the compound's behavior. 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one has a molecular weight of 217.06 g/mol [1]. Based on the toxicological data of its direct structural analogs, it acts as a severe skin, eye, and respiratory irritant, and presents acute toxicity if ingested[2].

Table 1: Quantitative Data & Disposal Parameters

ParameterSpecificationReference
Chemical Name 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one[1]
CAS Registry Number 1706749-92-9[1]
Molecular Formula C 7​ H 9​ BrN 2​ O[1]
Molecular Weight 217.06 g/mol [1]
Waste Classification Halogenated Organic Waste[3]
Thermal Destruction Temp. > 1100 °C (Twin-chamber incineration)

The Causality of Halogenated Waste Hazards

Why do we isolate brominated heterocycles from standard organic waste? The answer lies in the thermodynamics of the carbon-bromine (C-Br) bond during combustion.

If this compound is subjected to standard, low-temperature incineration (<900°C), incomplete combustion triggers the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the thermal breakdown of the molecule releases highly corrosive hydrogen bromide (HBr) gas and nitrogen oxides (NO x​ )[3].

Therefore, disposal requires specialized high-temperature twin-chamber incineration (>1100°C) coupled with alkaline wet scrubbing systems to rapidly quench and neutralize the acidic off-gases before they reach the atmosphere.

Operational Safety & Spill Cleanup Protocol

In the event of a bench-top spill, follow this self-validating methodology to ensure complete decontamination.

Step 1: Isolation & Assessment Evacuate the immediate area. Verify that the fume hood or room HVAC system is actively pulling air away from the breathing zone.

Step 2: PPE Assembly Don chemical-resistant nitrile gloves (double-gloving is strictly recommended to prevent breakthrough), safety goggles, and a flame-retardant lab coat.

Step 3: Dust Suppression & Containment Causality Check: Do not sweep the solid dry. Dry sweeping aerosolizes the fine API intermediate powder, drastically increasing the risk of inhalation exposure.

  • Lightly dampen the spilled solid with a compatible, high-boiling solvent (e.g., water or isopropanol) to suppress dust generation.

Step 4: Collection Use a non-sparking scoop to transfer the dampened solid into a compatible, sealable high-density polyethylene (HDPE) container.

Step 5: Decontamination & Self-Validation

  • Wash the spill surface with a 5% sodium bicarbonate (NaHCO 3​ ) solution. This neutralizes any residual acidic byproducts formed by ambient moisture reacting with the brominated compound.

  • Follow with a distilled water rinse.

  • Validation: Test the final rinse water on the bench surface with pH paper to validate neutrality (pH 7). If the paper indicates residual acidity, repeat the bicarbonate wash until a neutral baseline is achieved.

Step-by-Step Disposal Methodology

To prevent dangerous cross-reactions and ensure compliance with Environmental Protection Agency (EPA) guidelines for halogenated wastes[3], execute the following disposal workflow:

Step 1: Strict Segregation Isolate all 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one waste (both solid residues and liquid solvent mixtures) into dedicated Halogenated Organic Waste streams. Causality Check: Mixing halogenated waste with non-halogenated solvents (like acetone or hexane) drastically increases disposal costs, as non-halogenated incinerators lack the alkaline scrubbers required to handle the resulting HBr gas.

Step 2: Containerization Place the waste in an EHS-approved, chemically resistant HDPE jerrican. Causality Check: Never use metal containers. Trace HBr generation over time will corrode metal, leading to catastrophic container failure and secondary spills.

Step 3: Labeling Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly mark the tag: "Halogenated Organic Waste - Contains Brominated Pyridinone."

Step 4: Storage & Validation Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Keep strictly away from strong oxidizing agents and strong bases.

  • Validation: Verify container integrity by checking for pressure buildup after 24 hours. A bulging container indicates incompatible cross-contamination and must be vented safely inside a fume hood.

Step 5: Institutional Transfer Transfer the sealed waste to your Environmental Health and Safety (EHS) department for final destruction via EPA-compliant high-temperature incineration.

Waste Segregation & Disposal Workflow

The following logic tree dictates the lifecycle of the compound once it enters the waste stream.

G Start Waste Generation: 5-Bromo-1-methyl-3-(methylamino) pyridin-2(1H)-one Segregation Segregation: Halogenated Organic Waste Start->Segregation Liquid Liquid Waste (e.g., DCM/MeOH solutions) Segregation->Liquid Dissolved Solid Solid Waste (Contaminated PPE/Silica) Segregation->Solid Bulk/Residue Storage Satellite Accumulation Area (Vented, Secondary Containment) Liquid->Storage Solid->Storage Incineration High-Temp Incineration (>1100°C, Twin Chamber) Storage->Incineration EHS Transfer Scrubber Alkaline Scrubber (Neutralizes HBr & NOx) Incineration->Scrubber Exhaust Gas

Workflow for the segregation, storage, and thermal destruction of halogenated organic waste.

References

  • Title: 3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one (CID 52911268) Source: PubChem (National Institutes of Health) URL: [Link] (Citation Index:[2])

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link] (Citation Index:[3])

  • Title: The Environment (Protection) Rules, 1986 (Incinerator Standards for Halogenated Waste) Source: Haryana State Pollution Control Board URL: [Link] (Citation Index:)

Sources

Handling

Personal protective equipment for handling 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Advanced Safety and Operational Protocol: Handling 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one As drug development accelerates, the reliance on high-purity Active Pharmaceutical Ingredient (API) intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 5-Bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

As drug development accelerates, the reliance on high-purity Active Pharmaceutical Ingredient (API) intermediates like 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one has increased[1]. While this brominated pyridinone derivative is critical for synthesizing complex pharmaceutical scaffolds, its halogenated and aminated structure presents specific occupational hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a self-validating, step-by-step operational framework grounded in the American Chemical Society's RAMP (Recognize, Assess, Minimize, Prepare) paradigm[2].

Hazard Profiling & Mechanistic Causality

Before handling, laboratory personnel must understand why specific precautions are necessary. Based on structural analogs (e.g., 3-amino-5-bromo-1-methylpyridin-2(1H)-one), this compound exhibits the following quantitative and mechanistic risk profile[3]:

Property / HazardValue / CodeMechanistic Causality & Implication
Molecular Weight 217.06 g/mol Quantitative basis for stoichiometric reaction planning[1].
Acute Toxicity (Oral) H302The lipophilic brominated pyridine ring enhances mucosal penetration[3].
Skin Irritation H315The methylamino group acts as a localized nucleophile, disrupting lipid bilayers[3].
Eye Irritation H319Direct contact with ocular mucosa leads to rapid pH shifts and protein denaturation[3].
Respiratory Irritation H335Aerosolized micro-particles of the solid powder can bypass upper respiratory defenses[3].

Personal Protective Equipment (PPE) Matrix

To comply with OSHA 29 CFR 1910.132 and 1910.138, PPE must be selected based on a rigorous hazard assessment[4]. The table below outlines the required PPE and the scientific rationale for each selection.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Halogenated organics can permeate standard latex. Nitrile offers superior chemical resistance[5]. Double-gloving ensures integrity during transfer.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents micro-powder aerosols from contacting ocular mucosa. A face shield is required for scaling >50g[4].
Body Protection Flame-resistant (FR) Lab Coat, closed-toe shoesPrevents dermal accumulation of dust. FR material mitigates risks if static discharge ignites organic dust[4].
Respiratory N95 or P100 Particulate RespiratorMitigates H335 risks. The fume hood is the primary defense; the respirator is a secondary defense against aerosolized API intermediates[4].

Operational Workflow: Step-by-Step Methodology

Trustworthiness requires a self-validating system. Do not proceed to the next step unless the verification check is passed.

Phase 1: Pre-Operation & Environmental Control

  • Verify Ventilation: Ensure the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm).

    • Verification Check: Check the digital airflow monitor. Do not rely solely on the physical sash position.

  • Establish the Workspace: Line the fume hood working surface with anti-static, chemical-resistant spill mats.

    • Causality: Fine organic powders can generate static electricity during transfer, creating a deflagration risk. Anti-static mats safely dissipate this charge.

Phase 2: Weighing and Transfer Protocol

  • Prepare the Receptacle: Pre-weigh a clean, dry, anti-static weigh boat or a tared glass vial with a PTFE-lined cap.

  • Transfer the Compound: Using a grounded stainless-steel or conductive PTFE spatula, carefully transfer the 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one.

    • Causality: Plastic spatulas can accumulate static charge, causing the powder to scatter (aerosolize) and adhere to the fume hood walls, increasing the H335 inhalation risk.

  • Seal and Decontaminate: Immediately cap the vial. Wipe the exterior of the vial with a Kimwipe dampened with isopropanol before removing it from the weighing area.

    • Verification Check: Inspect the outer gloves for any residual powder. If contaminated, doff the outer gloves immediately and replace them.

Phase 3: Reaction Setup

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen to prevent unwanted oxidative side-reactions.

  • Solvent Addition: Dissolve the intermediate in the appropriate solvent (e.g., anhydrous DMF or DCM) strictly inside the fume hood.

    • Causality: Solvating the powder eliminates the inhalation hazard of the solid dust, converting the risk profile to that of the liquid solvent.

Spill Response & Halogenated Waste Disposal Plan

Halogenated organic compounds require strict segregation from general organic waste to prevent exothermic incompatibilities and comply with environmental regulations[5].

Small Spill Protocol (<50g):

  • Isolate: Alert nearby personnel. Keep the fume hood sash lowered to maximize exhaust velocity.

  • Contain: Do not sweep dry powder, as this aerosolizes the API. Lightly mist the spill with a compatible high-boiling solvent (e.g., water or a dilute surfactant) to suppress dust.

  • Absorb: Wipe up the dampened powder using chemical absorbent pads.

  • Dispose: Place all contaminated pads and gloves into a designated "Halogenated Organic Solid Waste" container[5].

Disposal Plan:

  • Segregation: Ensure the waste container is clearly labeled "Halogenated Organics - Brominated Pyridinones." Never mix with acetone or alkali metals[5].

  • Secondary Containment: Store the primary waste container in a secondary high-density polyethylene (HDPE) bin to contain potential leaks.

Operational Logic & Spill Response Pathway

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Anti-static, Enclosed) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Response Protocol (Dampen, Absorb, Bag) Spill->CleanUp Yes Disposal Hazardous Waste Disposal (Halogenated Organics) Spill->Disposal No CleanUp->Disposal

Caption: Workflow for handling halogenated pyridinones, from PPE verification to waste disposal.

References

  • [3] National Center for Biotechnology Information. "3-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one". PubChem Compound Summary for CID 52911268. URL: [Link]

  • [4] Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Clarion Safety. URL: [Link]

  • [5] Washington State University Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure". WSU EHS. URL: [Link]

  • [2] American Chemical Society. "Safety in Academic Chemistry Laboratories". ACS Safety Guidelines. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
Reactant of Route 2
5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one
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